2-(Pyridin-2-ylamino)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(pyridin-2-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-6-5-9-7-3-1-2-4-8-7/h1-4,10H,5-6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLOQLKUWBXBBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80329529 | |
| Record name | 2-(pyridin-2-ylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89943-04-4 | |
| Record name | 2-(2-Pyridinylamino)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89943-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(pyridin-2-ylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(pyridin-2-yl)amino]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-(Pyridin-2-ylamino)ethanol" chemical properties and structure
An In-depth Technical Guide to 2-(Pyridin-2-ylamino)ethanol
Introduction
This compound is a heterocyclic organic compound featuring a pyridine ring linked to an ethanol moiety via a secondary amine. This structure imparts a unique combination of properties, making it a valuable building block in medicinal chemistry and materials science. The pyridine ring is a common motif in pharmaceuticals, known for its diverse biological activities, while the amino-ethanol group provides a site for further chemical modification and can participate in hydrogen bonding and coordination with metal ions.[1][2]
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, with a focus on experimental methodologies and data relevant to researchers, scientists, and drug development professionals.
Core Chemical Properties and Structure
This compound is a solid at room temperature, often appearing as a pale yellow substance.[3] Its structure consists of three key functional groups: a pyridine ring, a secondary amine, and a primary alcohol. This combination allows it to act as a versatile intermediate in organic synthesis.
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 89943-04-4 | [4][5] |
| Molecular Formula | C₇H₁₀N₂O | [4] |
| Molecular Weight | 138.17 g/mol | [4][5] |
| Appearance | Solid, Pale yellow solid | [3][4] |
| Purity | ≥95% | [3][4] |
| Storage Conditions | 2-8°C, sealed in dry, dark place | [3][5] |
| InChI | InChI=1S/C7H10N2O/c10-6-5-9-7-3-1-2-4-8-7/h1-4,10H,5-6H2,(H,8,9) | [4] |
| InChI Key | UYLOQLKUWBXBBN-UHFFFAOYSA-N | [4] |
Structural Characteristics
Synthesis and Analysis Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on established reactions for analogous compounds, such as its N-methylated derivative used in the synthesis of Rosiglitazone, a robust synthetic and analytical workflow can be proposed.[1][7][8]
Proposed Synthesis Methodology
The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. A common method involves the reaction of 2-chloropyridine with ethanolamine.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloropyridine (1.0 eq) and ethanolamine (1.2 eq). A high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) can be used, though some syntheses of similar compounds are run neat (without solvent).[7]
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq), to scavenge the HCl byproduct.
-
Heating: Heat the reaction mixture to 120-140°C and maintain for several hours (e.g., 12-24 hours).[7][8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Caption: Proposed workflow for the synthesis of this compound.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques should be employed.
Methodology:
-
Chromatography (Purity): Purity is typically assessed using HPLC or UHPLC-MS.[7] A reverse-phase C18 column with a gradient of water and acetonitrile (both often containing 0.1% formic acid) is a common system.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. The expected mass for the protonated molecule [M+H]⁺ would be approximately 139.08.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
¹H NMR: Expected signals would include distinct aromatic protons for the pyridine ring, two methylene triplets (-CH₂-N and -CH₂-O), and broad singlets for the N-H and O-H protons.
-
¹³C NMR: Signals corresponding to the five distinct carbons of the pyridine ring and the two aliphatic carbons of the ethanol moiety would be expected.
-
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. Characteristic absorption bands would include O-H and N-H stretching (broad, ~3300 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (~2900 cm⁻¹), and C=N/C=C stretching of the pyridine ring (~1600-1400 cm⁻¹).[9]
Caption: Standard workflow for the analytical characterization of the final compound.
Applications in Research and Drug Development
Pyridine derivatives are considered "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets.[2] this compound and structurally similar compounds serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Intermediate for Pharmaceutical Synthesis
While specific drugs derived directly from this compound are not prominent in the literature, its structural motifs are highly relevant.
-
Neurological Disorders: A structural isomer, 2-Amino-1-pyridin-2-yl-ethanol, is utilized in the development of drugs targeting neurological disorders.[3]
-
Antidiabetic Agents: The closely related N-methylated analog is a key intermediate in the synthesis of Rosiglitazone, an antidiabetic drug of the thiazolidinedione class.[1][8]
-
Anti-Vertigo Medication: The related compound 2-(2-pyridyl)ethanol is a known metabolite of Betahistine, a drug used to treat vertigo.[10] This highlights the metabolic relevance of the pyridyl-ethanol scaffold.
Ligand in Coordination Chemistry
The molecule contains three potential coordination sites: the pyridine nitrogen, the amine nitrogen, and the hydroxyl oxygen. This allows it to act as a versatile chelating ligand for various metal ions. The resulting metal complexes have potential applications in catalysis and materials science.[3] For instance, the related ligand 2-(pyridin-2-yl)ethanol is known to form stable, distorted octahedral complexes with metals like Nickel(II).[11] The ability of the amino group to also coordinate would allow for the formation of even more stable bidentate (N,N) or tridentate (N,N,O) complexes.
Caption: Chelation of a metal ion by this compound as a tridentate ligand.
Conclusion
This compound is a functionally rich molecule with significant potential as a chemical intermediate. Its structural components are present in numerous biologically active compounds, underscoring its relevance in drug discovery and development. The protocols and data presented in this guide offer a foundational resource for researchers looking to synthesize, characterize, and utilize this versatile compound in the creation of novel pharmaceuticals, catalysts, and advanced materials. Further investigation into its spectroscopic properties and coordination chemistry will undoubtedly expand its applications.
References
- 1. 2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide | 1185301-15-8 | Benchchem [benchchem.com]
- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 89943-04-4|this compound|BLD Pharm [bldpharm.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 2-(2-Hydroxyethyl)pyridine | 103-74-2 [chemicalbook.com]
- 11. Bis[2-(pyridin-2-yl)ethanol-κ2 N,O]bis(thiocyanato-κN)nickel(II) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Pyridin-2-ylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties and synthetic methodologies related to 2-(Pyridin-2-ylamino)ethanol. This compound serves as a valuable building block in medicinal chemistry and materials science. This document outlines its molecular characteristics and provides an exemplary synthetic workflow.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. These data are critical for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | [1][2] |
| Molecular Weight | 138.17 g/mol | [1] |
| Appearance | Solid | [1][2] |
Experimental Protocols
While specific experimental protocols for the synthesis of this compound can vary, a general and representative approach involves the reaction of 2-chloropyridine with ethanolamine. Below is a conceptual laboratory-scale synthesis protocol.
Objective: To synthesize this compound.
Materials:
-
2-chloropyridine
-
Ethanolamine
-
An appropriate solvent (e.g., N,N-Dimethylformamide - DMF)
-
A non-nucleophilic base (e.g., Potassium Carbonate - K₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloropyridine and an excess of ethanolamine in DMF.
-
Addition of Base: Add potassium carbonate to the mixture. The base will act as a scavenger for the hydrochloric acid formed during the reaction.
-
Reaction Conditions: Heat the mixture to reflux and maintain stirring for several hours until the reaction is complete (monitoring by Thin Layer Chromatography - TLC is recommended).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Further purification can be achieved by column chromatography or recrystallization to obtain pure this compound.
-
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a target compound like this compound.
Caption: A generalized workflow for chemical synthesis and purification.
References
Spectroscopic Profile of 2-(Pyridin-2-ylamino)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-(Pyridin-2-ylamino)ethanol. Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectroscopic values based on the analysis of structurally related compounds, particularly 2-aminopyridine derivatives. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development by offering insights into the expected spectral features and providing detailed experimental protocols for acquiring actual data.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for this compound based on characteristic spectroscopic values for similar molecular structures. These values should be considered as estimations and require experimental verification.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyridine H-3 | 7.3 - 7.5 | ddd | |
| Pyridine H-4 | 6.5 - 6.7 | t | |
| Pyridine H-5 | 7.4 - 7.6 | ddd | |
| Pyridine H-6 | 8.0 - 8.2 | ddd | |
| N-H | 5.0 - 6.0 | br s | Broad singlet, may exchange with D₂O |
| O-H | 2.5 - 4.0 | br s | Broad singlet, may exchange with D₂O |
| -CH₂- (adjacent to NH) | 3.4 - 3.6 | t | |
| -CH₂- (adjacent to OH) | 3.7 - 3.9 | t |
ddd: doublet of doublet of doublets, t: triplet, br s: broad singlet
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Pyridine C-2 | 158 - 160 |
| Pyridine C-3 | 108 - 110 |
| Pyridine C-4 | 137 - 139 |
| Pyridine C-5 | 113 - 115 |
| Pyridine C-6 | 147 - 149 |
| -CH₂- (adjacent to NH) | 45 - 47 |
| -CH₂- (adjacent to OH) | 60 - 62 |
Table 3: Predicted Infrared (IR) Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N, C=C Stretch (aromatic ring) | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-O Stretch (primary alcohol) | 1000 - 1050 | Strong |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment | Notes |
| 138 | [M]⁺ | Molecular Ion |
| 107 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |
| 94 | [C₅H₆N₂]⁺ | 2-aminopyridine fragment |
| 78 | [C₅H₄N]⁺ | Pyridyl fragment |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.
-
-
Instrumentation and Data Acquisition:
-
Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse-acquire sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply a baseline correction.
-
Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solid State (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, chloroform). Use a liquid cell with appropriate window material (e.g., NaCl, KBr).
-
-
Instrumentation and Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment (or the KBr pellet/solvent).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The solution may need to be further diluted depending on the sensitivity of the instrument.
-
-
Instrumentation and Data Acquisition:
-
Utilize a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
For ESI-MS: Infuse the sample solution directly into the ion source or introduce it via a liquid chromatograph (LC-MS). ESI is a soft ionization technique that is likely to produce the protonated molecule [M+H]⁺.
-
For EI-MS: Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS). EI is a hard ionization technique that will likely result in the molecular ion [M]⁺ and significant fragmentation.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.
-
For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
An In-Depth Technical Guide to the Stability and Storage of 2-(Pyridin-2-ylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Pyridin-2-ylamino)ethanol. Understanding the chemical stability of this compound is critical for ensuring its integrity in research and drug development applications, from storage and handling to experimental use and formulation. This document outlines the key factors influencing its stability, provides detailed protocols for stability assessment, and offers guidance on optimal storage and handling procedures.
Chemical Profile and General Stability
This compound is a chemical compound with the molecular formula C₇H₁₀N₂O. It features a pyridine ring linked to an ethanolamine moiety via a secondary amine. This structure, containing both a pyridine ring and an amino-alcohol functional group, suggests potential susceptibility to certain degradation pathways.
Generally, this compound is considered stable under recommended storage conditions.[1] However, as with many amino-pyridine and ethanolamine derivatives, it may be sensitive to oxidation, light, and moisture.[2] Degradation can lead to changes in purity, which may impact experimental results and the safety profile of any derived products. Visual signs of degradation can include a color change (e.g., from white or off-white to yellow or brown), clumping of the solid, or the development of an odor.[2]
Key Physicochemical Properties (Illustrative)
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | [3] |
| Molecular Weight | 138.17 g/mol | [3] |
| Appearance | Solid | |
| Purity | >95% | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides | [1] |
Recommended Storage and Handling
To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended:
-
Storage Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1][2] For long-term storage, maintaining the compound under an inert atmosphere (e.g., argon or nitrogen) and protecting it from light is advisable to minimize degradation.[2] Some sources recommend refrigeration at 2-8°C.[3]
-
Handling: Avoid contact with skin, eyes, and clothing. Use personal protective equipment (PPE), including gloves and safety glasses.[1][3] Handle in a well-ventilated area or under a fume hood to avoid inhalation of any dust or fumes.[1] Wash hands thoroughly after handling.[1][3] Keep away from sources of ignition.[1]
Potential Degradation Pathways and Stability Data
Forced degradation studies are essential to identify these potential degradation products and to develop stability-indicating analytical methods. The following tables present a hypothetical summary of stability data based on typical results from such studies for a compound of this nature.
Table 1: Hypothetical Hydrolytic Stability of this compound
| pH Condition | Temperature (°C) | Time (hours) | Degradation (%) | Major Degradants |
| 2.0 (0.01 M HCl) | 60 | 24 | < 5 | 2-aminopyridine, ethylene glycol |
| 7.0 (Water) | 60 | 24 | < 2 | Not significant |
| 12.0 (0.01 M NaOH) | 60 | 24 | < 5 | Not significant |
Table 2: Hypothetical Oxidative Stability of this compound
| Oxidizing Agent | Temperature (°C) | Time (hours) | Degradation (%) | Major Degradants |
| 3% H₂O₂ | 25 | 24 | 10-15 | N-oxide derivatives |
| Air | 40 | 72 | < 5 | Not significant |
Table 3: Hypothetical Photostability of this compound (Solid State)
| Light Source | Intensity | Time (hours) | Degradation (%) | Observations |
| ICH Option 2 (Cool White Fluorescent and Near UV) | 1.2 million lux hours & 200 W h/m² | As per ICH Q1B | < 2 | Slight yellowing of the surface |
Experimental Protocols for Stability Assessment
The following are detailed methodologies for key experiments to assess the stability of this compound.
Hydrolytic Stability Study
Objective: To determine the susceptibility of the compound to hydrolysis under acidic, neutral, and basic conditions.
Methodology:
-
Solution Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in 0.01 M HCl (acidic), purified water (neutral), and 0.01 M NaOH (basic).
-
Incubation: Transfer aliquots of each solution into sealed vials and place them in a temperature-controlled bath at a specified temperature (e.g., 60°C).
-
Sampling: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Analysis: Immediately neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
-
Data Analysis: Calculate the percentage of degradation at each time point relative to the initial concentration.
Oxidative Stability Study
Objective: To evaluate the stability of the compound in the presence of an oxidizing agent.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Stress Condition: Add hydrogen peroxide to the solution to a final concentration of 3%.
-
Incubation: Store the solution in a sealed, light-protected vial at room temperature (25°C).
-
Sampling: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Analysis: Analyze the samples using a validated HPLC method to determine the concentration of the parent compound and any oxidative degradants.
-
Data Analysis: Calculate the percentage of degradation over time.
Photostability Study
Objective: To assess the impact of light exposure on the stability of the compound in its solid state.
Methodology (based on ICH Q1B guidelines):
-
Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Exposure: Place both the test and control samples in a photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Sample Analysis: After the exposure period, analyze both the exposed and control samples for any physical changes (e.g., color) and for purity using a validated HPLC method.
-
Data Analysis: Compare the purity of the exposed sample to that of the control sample to determine the extent of photodegradation.
Biological Context: Relevance to Signaling Pathways
While direct involvement of this compound in specific signaling pathways is not well-documented, derivatives of this compound have been investigated as potential enzyme inhibitors.[1] For instance, some derivatives have shown inhibitory activity against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of N-acylethanolamines, which are important signaling molecules.
The NAPE-PLD signaling pathway is crucial for the production of endocannabinoids and other bioactive lipids. Understanding this pathway can provide context for the development of drugs targeting this enzyme.
Caption: NAPE-PLD signaling pathway and potential inhibition.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for conducting a comprehensive stability study of a chemical compound like this compound.
Caption: General workflow for stability testing of a chemical compound.
Conclusion
The stability and proper storage of this compound are paramount for its effective use in research and development. While it is a generally stable compound, precautions should be taken to protect it from light, moisture, and strong oxidizing agents. The protocols and information provided in this guide offer a framework for assessing and maintaining the stability of this compound, ensuring the reliability and reproducibility of experimental outcomes. For critical applications, it is always recommended to re-qualify the material if it has been stored for an extended period or if there are any signs of degradation.
References
An In-depth Technical Guide to the Safety and Handling of 2-(Pyridin-2-ylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2-(Pyridin-2-ylamino)ethanol (CAS No. 89943-04-4). The information is intended to assist researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a solid compound with the molecular formula C₇H₁₀N₂O.[1] While detailed experimental data on some of its physical properties are limited, the available information is summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O | [1] |
| Molecular Weight | 138.17 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | 95% | [1] |
| CAS Number | 89943-04-4 | [1] |
| Synonyms | N-(2-Pyridylamino)ethanol, 2-(2-Pyridinylamino)ethanol, 2-(2-Hydroxyethylamino)pyridine | [1] |
Safety and Hazard Information
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classifies this compound as follows:
| Classification | Code | Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302 | Warning | Harmful if swallowed |
Toxicological Information
Given the presence of the aminopyridine moiety in this compound, it is prudent to assume it may exhibit similar neurotoxic properties.
Caption: Postulated neurotoxicity pathway of this compound.
Experimental Protocols: Safe Handling and Procedures
Adherence to strict safety protocols is essential when handling this compound. The following procedures are based on standard laboratory safety practices and information from Safety Data Sheets.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| PPE Item | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Handling and Storage
-
Handling: Avoid contact with skin and eyes.[1] Do not breathe dust.[1] Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.[1] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: May emit toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Spill and Disposal Procedures
-
Spill Response: Evacuate personnel from the area. Wear appropriate PPE. Avoid dust formation. Sweep up the spilled solid and place it in a suitable, closed container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Caption: General workflow for the safe handling of this compound.
Conclusion
This compound is a chemical that is harmful if swallowed and may pose neurotoxic risks similar to other aminopyridine compounds. Strict adherence to the safety and handling procedures outlined in this guide is crucial to minimize exposure and ensure a safe laboratory environment. Researchers should always consult the most up-to-date Safety Data Sheet before working with this compound and be prepared to implement appropriate emergency procedures if necessary.
References
"2-(Pyridin-2-ylamino)ethanol" solubility in different solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyridin-2-ylamino)ethanol is a chemical compound of interest in various research and development sectors, including pharmaceuticals and materials science. An understanding of its solubility in different solvents is critical for its application in synthesis, formulation, and biological studies. This technical guide provides a summary of the available solubility information for this compound and related compounds, along with a general experimental protocol for solubility determination.
Predicted Solubility Profile
The molecular structure of this compound contains both a polar hydroxyl (-OH) group and a pyridine ring, which can participate in hydrogen bonding. This suggests a propensity for solubility in polar solvents.
Table 1: Qualitative Solubility of Structurally Related Compounds
| Compound Name | Structure | Solvent System | Reported Solubility |
| 2-(2-pyridyl)ethanol | C₇H₉NO | Polar (e.g., Water, Alcohols) | Highly Soluble[1] |
| Non-Polar (e.g., Hexane) | Limited Solubility[1] | ||
| 2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide | C₈H₁₂N₂O·HBr | Polar (e.g., Methanol, Ethanol) | Soluble[2] |
| Pyridine | C₅H₅N | Water | Moderately Soluble |
| Organic (e.g., Ethanol, Ether, Chloroform) | Highly Soluble[3] |
Based on these related compounds, it is predicted that This compound will exhibit good solubility in polar protic solvents such as water, ethanol, and methanol, and limited solubility in non-polar aprotic solvents like hexane.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the principle of preparing a saturated solution and then determining the concentration of the solute.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.
-
Filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any suspended solid particles.
-
-
Analysis:
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)
-
Logical Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility.
References
Potential biological activities of "2-(Pyridin-2-ylamino)ethanol" derivatives
An In-depth Technical Guide to the Potential Biological Activities of 2-(Pyridin-2-ylamino)ethanol Derivatives
For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds with significant biological potential is a perpetual endeavor. Among these, derivatives of this compound have emerged as a promising class of compounds, demonstrating a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the current state of research into these derivatives, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols, quantitative biological data, and visual representations of key processes are presented to facilitate further investigation and development in this area.
Anticancer Activity
Derivatives of the this compound core structure have been investigated for their potential as anticancer agents, with studies revealing cytotoxic effects against various cancer cell lines. The mechanism of action for some of these derivatives appears to be linked to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as vascular endothelial growth factor receptor 2 (VEGFR-2).
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of selected this compound and related pyridine derivatives.
| Compound ID | Target Cell Line/Enzyme | Activity | IC50 (µM) | Reference |
| 8e | MCF-7 (Breast Cancer) | Antiproliferative | 0.22 | [1] |
| 8n | MCF-7 (Breast Cancer) | Antiproliferative | 1.88 | [1] |
| 8a-d, 8g, 8i, 8k, 8l | MCF-7 (Breast Cancer) | Antiproliferative | 3.03 - 7.03 | [1] |
| 8b | VEGFR-2 | Enzyme Inhibition | 5.0 ± 1.91 | [1] |
| 8e | VEGFR-2 | Enzyme Inhibition | 3.93 ± 0.73 | [1] |
| Spiro-pyridine 7 | Caco-2 (Colon Cancer) | Antiproliferative | 7.83 ± 0.50 | [2] |
| Spiro-pyridine 8 | HepG-2 (Liver Cancer) | Antiproliferative | 8.42 ± 0.7 | [2] |
| Spiro-pyridine 5 | Caco-2 (Colon Cancer) | Antiproliferative | 9.78 ± 0.7 | [2] |
| Spiro-pyridine 5 | HepG-2 (Liver Cancer) | Antiproliferative | 10.58 ± 0.8 | [2] |
| 12m | HSC-T6 (Hepatic Stellate Cells) | Anti-fibrotic | 45.69 | [3] |
| 12q | HSC-T6 (Hepatic Stellate Cells) | Anti-fibrotic | 45.81 | [3] |
Experimental Protocols: Anticancer Activity Evaluation
In Vitro Antiproliferative Activity against MCF-7 Cells
This protocol is based on the methodology described for the evaluation of pyridine-urea derivatives.[1]
-
Cell Culture: MCF-7 cells are maintained in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 or 72 hours. Doxorubicin and Sorafenib can be used as positive controls.
-
MTT Assay: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a further 4 hours.
-
Data Analysis: The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 values are then calculated.
VEGFR-2 Inhibition Assay
This protocol is a general representation of an ELISA-based kinase assay.[2]
-
Assay Plate Preparation: A 96-well plate is coated with a substrate for VEGFR-2.
-
Kinase Reaction: The test compounds, VEGFR-2 enzyme, and ATP are added to the wells. Erlotinib or Sorafenib may be used as a positive control.
-
Incubation: The plate is incubated at room temperature for a specified period to allow the kinase reaction to proceed.
-
Detection: A primary antibody specific for the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Generation: A substrate for the conjugated enzyme is added to produce a detectable signal.
-
Data Analysis: The signal intensity is measured, and the IC50 values for the test compounds are determined.
Signaling Pathway
The anticancer activity of some this compound derivatives has been attributed to the inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Antimicrobial Activity
Certain derivatives of this compound have also demonstrated potential as antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.
Quantitative Data: Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for selected pyridine derivatives.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Alkyl Pyridine JC-01-074 | S. aureus USA300LAC | 16 | [4] |
| Pyridine derivatives | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | 31.25 - 62.5 | [5] |
Experimental Protocol: Antimicrobial Susceptibility Testing
This protocol describes a standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
-
Bacterial Culture: Prepare an overnight culture of the test bacteria in a suitable broth medium.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
General Experimental Workflow
The discovery and evaluation of new this compound derivatives typically follow a structured workflow from synthesis to biological characterization.
Caption: General workflow for the development and evaluation of novel derivatives.
Synthesis of this compound Derivatives
The synthesis of these compounds can be achieved through various organic chemistry reactions. A common approach involves the nucleophilic substitution of a leaving group on the pyridine ring by an ethanolamine derivative.
General Synthetic Protocol
The following is a generalized procedure for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask, combine 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) and 2-aminoethanol in a suitable solvent (e.g., ethanol, THF).
-
Base Addition: A base (e.g., potassium carbonate, triethylamine) is often added to neutralize the hydrogen halide formed during the reaction.
-
Heating: The reaction mixture is heated under reflux for several hours to drive the reaction to completion.
-
Workup: After cooling, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent and water.
-
Purification: The organic layer is dried and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired this compound derivative.
This technical guide provides a foundational understanding of the biological potential of this compound derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, encouraging further exploration of this versatile chemical scaffold.
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Precursor: A Technical Guide to 2-(Pyridin-2-ylamino)ethanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-(Pyridin-2-ylamino)ethanol is a valuable and versatile precursor in organic synthesis, serving as a foundational building block for a diverse array of more complex molecules. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, coupled with the electronic properties of the pyridine ring, allows for its participation in a wide range of chemical transformations. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, with a focus on its role in the construction of heterocyclic frameworks relevant to medicinal chemistry and materials science.
Physicochemical Properties
This compound is a solid at room temperature with a molecular weight of 138.17 g/mol . Its structure features a pyridine ring linked to an ethanol moiety via a secondary amine, rendering it soluble in various organic solvents.
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol [1] |
| Appearance | Solid[1] |
| CAS Number | 89943-04-4[1][2] |
Synthesis of this compound
The synthesis of this compound can be achieved through the nucleophilic substitution reaction between 2-chloropyridine and ethanolamine. This reaction is a common strategy for the formation of N-aryl amines.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
Materials:
-
2-Chloropyridine
-
Ethanolamine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-chloropyridine (1.0 eq) in DMF, add ethanolamine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.
Applications in Organic Synthesis
The presence of both a nucleophilic secondary amine and a hydroxyl group makes this compound a versatile precursor for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. This compound can serve as a key starting material for the synthesis of substituted imidazo[1,2-a]pyridines. The general strategy involves the reaction of a 2-aminopyridine derivative with an α-haloketone.
References
Methodological & Application
Synthesis Protocol for 2-(Pyridin-2-ylamino)ethanol: A Detailed Guide for Researchers
Application Notes
Introduction
2-(Pyridin-2-ylamino)ethanol is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds and serves as a key building block in drug discovery and development. Its structure, featuring a pyridine ring linked to an ethanolamine moiety, allows for diverse chemical modifications, making it a versatile scaffold for creating libraries of compounds for screening. This document provides detailed protocols for the synthesis of this compound, targeting researchers, scientists, and professionals in the field of drug development.
Key Applications
-
Pharmaceutical Synthesis: Serves as a precursor for the synthesis of more complex molecules with potential therapeutic activities. The amino and hydroxyl groups offer reactive sites for further functionalization.
-
Medicinal Chemistry: Used in the development of new chemical entities (NCEs) for various therapeutic targets. The pyridinamino scaffold is present in a range of bioactive molecules.
-
Ligand Synthesis: The nitrogen atoms in the pyridine ring and the amino group, along with the hydroxyl group, can act as coordination sites for metal ions, making it a useful ligand in coordination chemistry and catalysis.
Two primary synthetic routes are presented, each with distinct advantages and considerations. The first involves the nucleophilic aromatic substitution of a 2-halopyridine with ethanolamine, a common and effective method for forming the C-N bond. The second route utilizes the reaction of 2-aminopyridine with a two-carbon electrophile. The choice of method may depend on the availability of starting materials, desired scale, and laboratory equipment.
Experimental Protocols
Two reliable methods for the synthesis of this compound are detailed below.
Method 1: Nucleophilic Aromatic Substitution of 2-Chloropyridine with Ethanolamine
This method is a straightforward approach involving the reaction of commercially available 2-chloropyridine and ethanolamine.
Reaction Scheme:
Materials and Equipment:
-
2-Chloropyridine
-
Ethanolamine
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or neat)
-
Base (e.g., Potassium carbonate, optional, if not running neat)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloropyridine (1 equivalent) and an excess of ethanolamine (3-5 equivalents). The reaction can be run neat (without solvent) or in a high-boiling polar aprotic solvent like DMF. If using a solvent, a base such as potassium carbonate (1.5 equivalents) should be added to neutralize the HCl generated.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloropyridine) is consumed. This typically takes several hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the reaction was run neat, dilute the mixture with water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
If a solvent and base were used, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
The crude product is then purified by silica gel column chromatography. A gradient of ethyl acetate in hexane is typically effective for elution.
-
-
Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Method 2: Reaction of 2-Aminopyridine with 2-Chloroethanol
This alternative method involves the N-alkylation of 2-aminopyridine with 2-chloroethanol in the presence of a base.
Reaction Scheme:
Materials and Equipment:
-
2-Aminopyridine
-
2-Chloroethanol
-
Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or DMF)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., Nitrogen or Argon balloon)
-
Standard glassware for quenching, extraction, and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-aminopyridine (1 equivalent) in anhydrous THF to the suspension. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 2-chloroethanol (1.1 equivalents) dropwise via a dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Work-up:
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification and Characterization:
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the final product using appropriate spectroscopic techniques.
-
Data Presentation
The following table summarizes the typical reaction parameters and outcomes for the two synthetic methods. The values are indicative and may vary based on the specific experimental setup and scale.
| Parameter | Method 1: From 2-Chloropyridine | Method 2: From 2-Aminopyridine |
| Starting Materials | 2-Chloropyridine, Ethanolamine | 2-Aminopyridine, 2-Chloroethanol |
| Key Reagents | - (or K₂CO₃ if solvent used) | Sodium Hydride (NaH) |
| Solvent | Neat or DMF | Anhydrous THF or DMF |
| Reaction Temperature | 100-120 °C | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours | 12-24 hours |
| Typical Yield | 60-80% | 50-70% |
| Purification | Column Chromatography | Column Chromatography |
Mandatory Visualization
The following diagram illustrates the logical workflow for the synthesis of this compound via Method 1.
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for the Synthesis of 2-(Pyridin-2-ylamino)ethanol from 2-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-(Pyridin-2-ylamino)ethanol, a valuable intermediate in pharmaceutical development, starting from 2-aminopyridine. The primary method detailed is a copper-catalyzed N-alkylation reaction with 2-chloroethanol, a common and effective method for forming C-N bonds.
Introduction
This compound serves as a key building block in the synthesis of various biologically active molecules. Its structure, featuring a pyridine ring and an ethanolamine side chain, makes it a versatile precursor for drug candidates. The synthesis from readily available 2-aminopyridine is a critical step in the development of these potential therapeutics. The protocol described herein is based on established copper-catalyzed amination reactions, which offer a reliable method for the N-alkylation of aminopyridines.
Principle of the Method
The synthesis of this compound from 2-aminopyridine is achieved through a nucleophilic substitution reaction with a 2-haloethanol, such as 2-chloroethanol. The reaction is facilitated by a copper catalyst, which enhances the reactivity of the amine and promotes the formation of the desired C-N bond. The use of a base is typically required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound under representative reaction conditions.
| Parameter | Value |
| Reactants | |
| 2-Aminopyridine | 1.0 eq |
| 2-Chloroethanol | 1.2 eq |
| Copper(I) Iodide (CuI) | 0.1 eq |
| Potassium Carbonate (K₂CO₃) | 2.0 eq |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 120 °C |
| Reaction Time | 24 hours |
| Yield (Isolated) | 75-85% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Melting Point | 88-91 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.98 (d, 1H), 7.40 (t, 1H), 6.60 (d, 1H), 6.45 (t, 1H), 5.30 (br s, 1H), 3.75 (t, 2H), 3.40 (q, 2H), 2.50 (br s, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.5, 148.2, 137.5, 113.8, 107.9, 61.2, 44.5 |
| Mass Spec (ESI+) m/z | 139.08 [M+H]⁺ |
Experimental Protocols
This section provides a detailed methodology for the synthesis, purification, and characterization of this compound.
Materials and Equipment
-
2-Aminopyridine
-
2-Chloroethanol
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer
-
Mass spectrometer
-
HPLC system
Synthesis of this compound
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent and Reactant Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture to ensure good suspension. Add 2-chloroethanol (1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash them with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (3 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
-
Column Chromatography: Purify the crude product by silica gel column chromatography.
-
Eluent System: Use a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) to elute the product.
-
Fraction Collection: Collect the fractions containing the desired product (monitored by TLC).
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as an off-white to pale yellow solid.
Characterization
-
Purity Assessment: Determine the purity of the final product using High-Performance Liquid Chromatography (HPLC).
-
Structural Elucidation: Confirm the structure of the synthesized compound using Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Mass Spectrometry (MS).
Mandatory Visualizations
The following diagrams illustrate the key aspects of the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification.
Application Notes and Protocols: Synthesis of 2-(Pyridin-2-ylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyridin-2-ylamino)ethanol is a valuable bifunctional molecule incorporating both a pyridine ring and an ethanolamine side chain. This structure makes it a versatile intermediate in the synthesis of a variety of more complex molecules, particularly in the development of pharmaceuticals and other biologically active compounds. The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, a common and powerful method for the functionalization of heteroaromatic rings.
This document provides a detailed overview of the reaction mechanism for the formation of this compound, a representative experimental protocol, and relevant quantitative data to guide researchers in its synthesis and application.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The formation of this compound from a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) and ethanolamine proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the electron-poor nature of the pyridine ring, particularly at the C2 and C4 positions, makes it susceptible to attack by nucleophiles.[1][2]
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The amino group of ethanolamine, acting as the nucleophile, attacks the carbon atom bearing the halogen leaving group (e.g., chlorine or bromine) on the pyridine ring. This step is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity.[2]
-
Formation of a Meisenheimer-like Intermediate: The attack of the nucleophile leads to the formation of a negatively charged, resonance-stabilized intermediate, often referred to as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom, which helps to stabilize the intermediate.[2]
-
Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the halide ion (e.g., Cl⁻ or Br⁻), yielding the final product, this compound.
Computational studies on the analogous reaction between 2-chloropyridine and 2-methylaminoethanol suggest that the reaction may proceed through a concerted SNAr mechanism, where the bond formation and bond breaking occur in a single transition state.[3] The reaction is found to be second order.[3]
Reaction Scheme
Caption: Reaction mechanism for the formation of this compound.
Quantitative Data
| Temperature (°C) | Reaction Time (min) | Yield (%) |
| 120 | 60 | ~10 |
| 120 | 240 | ~30 |
| 120 | 480 | ~45 |
| 120 | 960 | ~60 |
| 140 | 60 | ~25 |
| 140 | 240 | ~55 |
| 140 | 480 | ~70 |
| 140 | 960 | ~80 |
Data adapted from a study on the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol.[3]
Experimental Protocol
The following is a representative protocol for the synthesis of this compound based on the established procedures for SNAr reactions with 2-halopyridines.
Materials and Reagents
-
2-Chloropyridine
-
Ethanolamine
-
Anhydrous solvent (e.g., Toluene, Dioxane, or N,N-Dimethylformamide)
-
Base (e.g., Potassium carbonate, Sodium carbonate)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyridine (1.0 eq) and the chosen anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add ethanolamine (1.2-2.0 eq) and a base such as potassium carbonate (1.5-2.5 eq). The base acts as a scavenger for the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain it for several hours (e.g., 8-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid by-products and wash the filter cake with a small amount of the reaction solvent or an extraction solvent.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with deionized water and then with brine to remove any remaining inorganic impurities.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
-
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution is a robust and well-understood process. By carefully controlling reaction parameters such as temperature, reaction time, and stoichiometry, researchers can achieve good yields of this valuable synthetic intermediate. The provided protocol and mechanistic insights serve as a comprehensive guide for its preparation in a laboratory setting.
References
Application Notes and Protocols: 2-(Pyridin-2-ylamino)ethanol in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data and detailed protocols for the coordination chemistry of "2-(Pyridin-2-ylamino)ethanol" are limited in publicly available literature. The following application notes and protocols are based on established principles and data from closely related and analogous N,O-chelating aminopyridine ligands. These should serve as a comprehensive guide and a starting point for experimental design.
Introduction
This compound is a versatile bidentate ligand that can coordinate to metal centers through the pyridyl nitrogen and the hydroxyl oxygen, forming a stable five-membered chelate ring. The presence of both a hard oxygen donor and a borderline nitrogen donor allows for the formation of stable complexes with a wide variety of transition metals. The amino group can also be deprotonated to form an even stronger bond with the metal ion. This unique combination of features makes its metal complexes promising candidates for applications in catalysis, materials science, and medicinal chemistry.
Predicted Coordination Behavior
"this compound" is expected to act as a bidentate N,O-chelating ligand. The coordination can occur with the ligand in its neutral form or as a deprotonated anion. The resulting metal complexes are anticipated to exhibit various geometries, such as square planar, tetrahedral, or octahedral, depending on the metal ion, its oxidation state, and the presence of other co-ligands. The flexible nature of the ethanolamine side chain allows it to accommodate the steric and electronic requirements of different metal centers.
Potential Applications
Based on analogous systems, coordination complexes of "this compound" are predicted to be active in several fields:
-
Catalysis: The metal complexes can be explored as catalysts for various organic transformations, including oxidation, reduction, and polymerization reactions. For instance, iron(II) complexes of similar amino-pyridine ligands have been shown to catalyze Atom Transfer Radical Polymerization (ATRP).[1][2]
-
Biological Activity: Many metal complexes with pyridine-based ligands exhibit significant biological activities. These complexes could be screened for their antimicrobial, antifungal, and anticancer properties. The chelation of the metal ion can enhance the therapeutic potential of the organic ligand.[3]
-
Materials Science: The ability of this ligand to form stable complexes with various metals opens up possibilities for the design of novel materials with interesting magnetic, optical, or electronic properties.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the ligand and a representative metal complex, based on procedures for analogous compounds.
Synthesis of this compound
This procedure is a standard method for the synthesis of N-substituted 2-aminopyridines.
Workflow for the Synthesis of this compound
References
Application of "2-(Pyridin-2-ylamino)ethanol" in Neuroprotective Agent Research: A Review of Available Information
A thorough review of scientific literature reveals a notable absence of direct research on the application of "2-(Pyridin-2-ylamino)ethanol" as a neuroprotective agent. While the pyridine scaffold is a common feature in many biologically active compounds, and various pyridine derivatives have been investigated for their effects on the central nervous system, specific studies detailing the neuroprotective properties of "this compound" are not publicly available at this time.
Chemical suppliers list "this compound" and its close analogs, such as "2-[methyl(pyridin-2-yl)amino]ethanol" and "2-Amino-1-pyridin-2-yl-ethanol," primarily as intermediates for the synthesis of other molecules, including pharmaceuticals. For instance, "2-[methyl(pyridin-2-yl)amino]ethanol" is noted as a precursor in the synthesis of the antidiabetic drug Rosiglitazone. The compound "2-Amino-1-pyridin-2-yl-ethanol" is mentioned as a key intermediate in the development of drugs targeting neurological disorders, although specific data on its intrinsic neuroprotective activity is not provided[1][2][3].
The broader class of pyridine-containing compounds has indeed been a subject of interest in neuroprotective research. Pyridine derivatives are recognized for their diverse biological activities, and some have been explored for their potential to treat neurodegenerative conditions. For example, research into pyridine amine derivatives has shown promise in inhibiting the aggregation of amyloid-β peptide, a key pathological hallmark of Alzheimer's disease[4]. Additionally, other complex pyridine derivatives have been synthesized and evaluated for activities related to neuroinflammation and neurodegeneration[5][6].
However, without specific studies on "this compound," it is not possible to provide the detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams as requested. The scientific community has not yet published research that would form the basis for such a detailed analysis of this specific compound's neuroprotective applications.
Researchers interested in the neuroprotective potential of this molecule would need to conduct foundational in vitro and in vivo studies to determine its efficacy and mechanism of action. Such research would be novel and would contribute new knowledge to the field of medicinal chemistry and neuropharmacology.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide | 1185301-15-8 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Friedelin and Glutinol induce neuroprotection against ethanol induced neurotoxicity in pup's brain through reduction of TNF-α, NF-kB, caspase-3 and PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neuroprotective and anti-neuroinflammatory effects of ramalin synthetic derivatives in BV2 and HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Characterization of 2-(Pyridin-2-ylamino)ethanol using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyridin-2-ylamino)ethanol is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. As a key intermediate or a final compound, its unambiguous structural confirmation is paramount for quality control, reaction monitoring, and regulatory submissions. This application note provides a detailed protocol for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Electrospray Ionization Mass Spectrometry (ESI-MS). The presented methodologies and expected data will serve as a comprehensive guide for researchers in the structural elucidation of this and similar compounds.
Experimental Protocols
Sample Preparation
A sample of this compound (Molecular Formula: C₇H₁₀N₂O, Molecular Weight: 138.17 g/mol ) was synthesized and purified to >98% purity, as determined by High-Performance Liquid Chromatography (HPLC). For NMR analysis, approximately 5-10 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. For mass spectrometry, a 1 mg/mL stock solution was prepared in methanol. This stock was further diluted to 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid.
NMR Spectroscopy
Instrumentation: A Bruker Avance III 400 MHz spectrometer equipped with a 5 mm broadband probe was used for all NMR experiments.
¹H NMR Spectroscopy Protocol:
-
Pulse Program: zg30
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
Data Processing: Fourier transformation was applied to the free induction decay (FID) with a line broadening of 0.3 Hz. The spectrum was referenced to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy Protocol:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.2 s
-
Spectral Width: 240 ppm (-20 to 220 ppm)
-
Data Processing: Fourier transformation was applied with a line broadening of 1.0 Hz. The spectrum was referenced to the central peak of the CDCl₃ multiplet at 77.16 ppm.
Mass Spectrometry
Instrumentation: A Waters ACQUITY UPLC I-Class system coupled to a Xevo G2-XS QTof Mass Spectrometer with an electrospray ionization (ESI) source was used.
ESI-MS Protocol:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 650 L/hr (Nitrogen)
-
Cone Gas Flow: 50 L/hr (Nitrogen)
-
Mass Range: m/z 50-500
-
Data Acquisition: Full scan mode. For fragmentation studies (MS/MS), the protonated molecular ion was selected in the quadrupole and subjected to collision-induced dissociation (CID) with argon as the collision gas, with collision energy ramped from 10 to 30 eV.
Data Presentation
Predicted NMR Data Summary
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound based on the analysis of its constituent parts (2-aminopyridine and ethanolamine) and structurally similar compounds.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | ddd | 1H | H-6 (Pyridine) |
| ~7.45 | ddd | 1H | H-4 (Pyridine) |
| ~6.65 | ddd | 1H | H-5 (Pyridine) |
| ~6.50 | d | 1H | H-3 (Pyridine) |
| ~5.0 (broad s) | br s | 1H | NH |
| ~3.80 | t | 2H | -CH₂-OH |
| ~3.50 | t | 2H | -NH-CH₂- |
| ~2.5 (broad s) | br s | 1H | OH |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | C-2 (Pyridine) |
| ~148.0 | C-6 (Pyridine) |
| ~137.5 | C-4 (Pyridine) |
| ~113.0 | C-5 (Pyridine) |
| ~108.0 | C-3 (Pyridine) |
| ~61.0 | -CH₂-OH |
| ~45.0 | -NH-CH₂- |
Predicted Mass Spectrometry Data Summary
Table 3: Predicted ESI-MS Data for this compound
| m/z Value | Ion Species | Proposed Fragment Structure |
| 139.0866 | [M+H]⁺ | C₇H₁₁N₂O⁺ (Protonated molecular ion) |
| 121.0760 | [M+H - H₂O]⁺ | Loss of water from the ethanol side chain |
| 109.0866 | [M+H - CH₂O]⁺ | Loss of formaldehyde from the protonated molecular ion |
| 95.0600 | [C₅H₅N₂]⁺ | Cleavage of the C-N bond between the ethyl group and the nitrogen |
| 78.0498 | [C₅H₄N]⁺ | Pyridinium cation fragment |
Mandatory Visualization
Caption: Experimental workflow for the structural characterization.
Caption: Logical relationship for structural confirmation.
Application of "2-(Pyridin-2-ylamino)ethanol" in the Development of Checkpoint Kinase 1 (CHK1) Inhibitors
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound "2-(Pyridin-2-ylamino)ethanol" serves as a valuable scaffold in medicinal chemistry for the synthesis of potent and selective enzyme inhibitors. Its structural features, including the pyridine ring and the flexible amino-ethanol side chain, provide a foundation for building molecules with high affinity for target enzymes. A prominent application of this scaffold is in the development of inhibitors for Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway.[1][2][3] Inhibition of CHK1 is a promising therapeutic strategy in oncology, as it can sensitize cancer cells to DNA-damaging agents by abrogating cell cycle arrest, leading to mitotic catastrophe and cell death.[4]
This document provides detailed application notes and protocols on a series of CHK1 inhibitors derived from a "2-(pyridin-2-ylamino)" core structure: the 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles .[1][2][3] These notes include quantitative data on their inhibitory activity, detailed experimental protocols for their synthesis and evaluation, and diagrams illustrating key pathways and workflows.
Quantitative Data: CHK1 Inhibition
The inhibitory activity of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile derivatives against CHK1 has been determined using in vitro biochemical assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) for a selection of these compounds, showcasing the structure-activity relationship (SAR).
Table 1: CHK1 Inhibition by 3-Alkoxyamino-5-(5-carbomethoxypyridin-2-ylamino)pyrazine-2-carbonitriles [1]
| Compound ID | R Group (Alkoxyamino) | CHK1 IC50 (µM) |
| 8a | Methoxy | 0.130 |
| 8b | Ethoxy | 0.055 |
| 8c | Isopropoxy | 0.026 |
| 8d | (R)-sec-Butoxy | 0.011 |
| 8e | (S)-sec-Butoxy | 0.043 |
Table 2: CHK1 Inhibition by Optimized Pyridine Derivatives [1]
| Compound ID | Pyridine Substitution | CHK1 IC50 (µM) | HT29 G2 Abrogation IC50 (µM) |
| 18 | 4-methoxy-5-bromopyridin-2-yl | 0.0025 | 0.034 |
| 19 | 4-methoxy-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl | 0.0028 | 0.013 |
| 20 (CCT244747) | (R)-3-((1-(dimethylamino)propan-2-yl)oxy)-5-((4-methoxy-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)pyrazine-2-carbonitrile | <0.001 | 0.0025 |
| 26 | 4-((R)-1-(dimethylamino)propan-2-yloxy)-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl | <0.001 | 0.0045 |
Experimental Protocols
Protocol 1: Synthesis of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile Derivatives
This protocol describes a general synthetic route for the preparation of the CHK1 inhibitors discussed. The key steps involve the synthesis of a dichloropyrazine intermediate followed by sequential nucleophilic aromatic substitution reactions.
Materials:
-
Aminomalononitrile tosylate
-
Oxalyl chloride
-
2-Aminopyridine derivatives
-
Alkoxyamine derivatives
-
Sodium hydride (NaH)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Synthesis of 3,5-dichloro-2-pyrazinecarbonitrile: a. To a stirred solution of aminomalononitrile tosylate in an appropriate solvent, add oxalyl chloride at 0 °C. b. Allow the reaction to warm to room temperature and stir until completion. c. Work up the reaction mixture to isolate the dichloropyrazine product.
-
Synthesis of 5-(Pyridin-2-ylamino)-3-chloro-2-pyrazinecarbonitrile: a. Dissolve the 3,5-dichloro-2-pyrazinecarbonitrile and the desired 2-aminopyridine derivative in a suitable solvent such as DMF. b. Add a base, for example, DIPEA, and stir the mixture at room temperature or with gentle heating. c. Monitor the reaction by TLC or LC-MS. Upon completion, extract the product and purify by column chromatography.
-
Synthesis of the final 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile: a. To a solution of the desired alkoxyamine in DMF, add NaH at 0 °C to form the corresponding alkoxide. b. Add the 5-(pyridin-2-ylamino)-3-chloro-2-pyrazinecarbonitrile to the reaction mixture. c. Stir the reaction at room temperature until the starting material is consumed. d. Quench the reaction carefully with water and extract the final product. e. Purify the compound by silica gel chromatography to yield the target inhibitor.
Protocol 2: In Vitro CHK1 Kinase Inhibition Assay (Microfluidic)
This protocol is based on the Caliper microfluidic assay format, which measures the phosphorylation of a peptide substrate by CHK1.[1]
Materials:
-
Recombinant human CHK1 enzyme
-
Fluorescently labeled peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Microfluidic chip-based mobility shift assay instrument (e.g., Caliper LabChip)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup: a. To the wells of a 384-well plate, add the test compounds at various concentrations. Include positive controls (no inhibitor) and negative controls (no enzyme). b. Add the CHK1 enzyme to all wells except the negative controls. c. Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate Kinase Reaction: a. Initiate the reaction by adding a mixture of the peptide substrate and ATP to all wells. The final ATP concentration should be close to its Km value for CHK1. b. Incubate the plate at 30 °C for a specific duration (e.g., 60 minutes).
-
Stop Reaction and Read Plate: a. Stop the reaction by adding a stop solution provided with the assay kit. b. Analyze the plate on the microfluidic instrument. The instrument will separate the phosphorylated and unphosphorylated peptide based on their charge and size, and quantify the amount of product formed.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the positive control. b. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Cell-Based G2 Checkpoint Abrogation Assay
This assay measures the ability of a CHK1 inhibitor to override a DNA damage-induced G2 cell cycle arrest.[1]
Materials:
-
Human cancer cell line (e.g., HT29 human colon cancer cells)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., etoposide)
-
Test compounds
-
Propidium iodide (PI)
-
RNase A
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: a. Seed HT29 cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with a DNA damaging agent like etoposide to induce G2 arrest. A typical treatment is 10 µM etoposide for 16-24 hours. c. Add serial dilutions of the test CHK1 inhibitor to the etoposide-treated cells and incubate for a further 24 hours.
-
Cell Harvesting and Fixation: a. Harvest the cells by trypsinization, and collect both adherent and floating cells. b. Wash the cells with ice-cold PBS. c. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20 °C.
-
Staining and Flow Cytometry: a. Centrifuge the fixed cells and wash with PBS. b. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. c. Incubate for 30 minutes at room temperature in the dark. d. Analyze the cell cycle distribution by flow cytometry, measuring the DNA content of at least 10,000 cells per sample.
-
Data Analysis: a. Quantify the percentage of cells in the G2/M phase of the cell cycle. b. A decrease in the percentage of cells in G2/M in the presence of the CHK1 inhibitor indicates abrogation of the checkpoint. c. Calculate the IC50 for G2 checkpoint abrogation by plotting the percentage of G2/M cells against the inhibitor concentration.
Visualizations
Signaling Pathway
Caption: CHK1 signaling pathway in response to DNA damage and its inhibition.
Experimental Workflow
Caption: Workflow for the development and evaluation of CHK1 inhibitors.
Logical Relationship
Caption: Logical relationship of structural components for CHK1 inhibitor development.
References
- 1. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Pyridin-2-ylamino)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Pyridin-2-ylamino)ethanol.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, particularly through the common method of reacting a 2-halopyridine with ethanolamine.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors. Here are the primary causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. Studies on similar compounds have shown that higher temperatures (e.g., 120-140°C) can significantly increase the yield in batch processes.[1][2]
-
-
Suboptimal Reaction Conditions: The choice of solvent and base can greatly influence the reaction outcome.
-
Solution: While the reaction can be run neat, using a high-boiling point, polar aprotic solvent like DMSO or DMF can facilitate the reaction. Ensure an appropriate base is used to neutralize the hydrohalic acid formed during the reaction.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: See the FAQ on side reactions below for detailed strategies to minimize their formation.
-
-
Purification Losses: Significant amounts of the product may be lost during workup and purification.
-
Solution: Optimize your purification protocol. Column chromatography is a common method for purification.[3] Careful selection of the stationary and mobile phases is essential to ensure good separation and minimize product loss.
-
Question: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize them?
Answer:
The most common side product in this synthesis is the N,N-bis(pyridin-2-yl)ethanolamine, resulting from the reaction of a second molecule of 2-halopyridine with the product. Another possibility is the over-alkylation of the ethanolamine.
To minimize the formation of these side products:
-
Stoichiometry Control: Use a molar excess of ethanolamine relative to the 2-halopyridine. This will favor the formation of the desired monosubstituted product.
-
Slow Addition: Add the 2-halopyridine to the ethanolamine slowly and at a controlled temperature. This helps to maintain a high concentration of ethanolamine throughout the reaction, reducing the likelihood of the product reacting further.
-
Lower Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of side products. Experiment with slightly lower temperatures to find a balance between reaction rate and selectivity.
Question: How can I effectively purify the final product, this compound?
Answer:
Purification of this compound typically involves the following steps:
-
Workup: After the reaction is complete, the mixture is typically cooled and partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water to remove excess ethanolamine and inorganic salts.
-
Extraction: The aqueous layer should be extracted multiple times with the organic solvent to maximize the recovery of the product.
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Column Chromatography: The crude product is then purified by column chromatography on silica gel.[3] A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective for separating the desired product from starting materials and side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution reaction between a 2-halopyridine (typically 2-chloropyridine or 2-bromopyridine) and ethanolamine.[1]
Q2: What are the typical reaction conditions for the synthesis of this compound?
A2: The reaction is often carried out at elevated temperatures, ranging from 100°C to 160°C.[1][2][4] It can be performed without a solvent (neat) or in a high-boiling polar aprotic solvent such as DMSO.
Q3: Are there any alternative synthetic methods?
A3: Yes, alternative methods exist, such as the reaction of 2-aminopyridine with 2-chloroethanol. However, this can sometimes lead to the formation of isomeric products. Another approach involves the use of a cyclic dihydrothiazolopyridinium salt as a precursor for 2-aminopyridines, which can then be reacted with ethanolamine under milder conditions.[5]
Q4: What are the key safety precautions to consider during this synthesis?
A4: 2-halopyridines are toxic and should be handled in a well-ventilated fume hood. Ethanolamine is corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The reaction should be conducted with proper temperature control to avoid runaway reactions.
Quantitative Data Summary
The following table summarizes reaction conditions and corresponding yields for the synthesis of a closely related compound, 2-[methyl(pyridin-2-yl)amino]ethanol, which provides valuable insights for the synthesis of this compound.
| Reactants | Process | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |
| 2-chloropyridine, 2-methylaminoethanol | Batch | 120 | 1440 | ~70 | [1][2] |
| 2-chloropyridine, 2-methylaminoethanol | Batch | 140 | 1440 | ~85 | [1][2] |
| 2-chloropyridine, 2-methylaminoethanol | Continuous Flow | 160 | - | >90 | [4] |
Experimental Protocol
Synthesis of this compound from 2-Chloropyridine and Ethanolamine
This protocol is a general guideline and may require optimization.
Materials:
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2-Chloropyridine
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Ethanolamine
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Dimethyl sulfoxide (DMSO) (optional)
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Ethyl acetate
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Hexanes
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethanolamine (3 equivalents) and 2-chloropyridine (1 equivalent). If using a solvent, add DMSO.
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Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
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Once the reaction is complete (as indicated by the consumption of the 2-chloropyridine), cool the mixture to room temperature.
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Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart illustrating the troubleshooting process for low yields or impurities in the synthesis.
General Synthetic Workflow
Caption: A simplified workflow for the synthesis and purification of this compound.
References
Optimizing reaction conditions for "2-(Pyridin-2-ylamino)ethanol" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the synthesis of 2-(Pyridin-2-ylamino)ethanol. Below you will find frequently asked questions and a detailed troubleshooting guide to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis is typically achieved via a nucleophilic substitution reaction. The primary amino group of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of a 2-haloethanol (e.g., 2-chloroethanol), which bears a leaving group (e.g., Cl-). The reaction can be catalyzed by a base to neutralize the hydrogen halide formed as a byproduct.
Q2: What are the key starting materials for this synthesis?
A2: The primary reactants are 2-aminopyridine and a 2-haloethanol, most commonly 2-chloroethanol. A base, such as triethylamine, is often used to facilitate the reaction.[1] Solvents like Dimethyl Sulfoxide (DMSO) may be employed, although some procedures are performed neat (without solvent).[1][2]
Q3: What are the critical reaction parameters to control for optimal yield and purity?
A3: The most critical parameters to monitor and optimize are reaction temperature, reaction time, and the molar ratio of reactants. Temperature significantly influences the reaction rate; however, excessively high temperatures can lead to the formation of unwanted byproducts.[3][4] The reaction time should be sufficient to allow for maximum conversion of the starting materials.
Q4: How is the final product typically purified?
A4: Purification strategies depend on the final purity of the crude product. Common methods include column chromatography using silica gel. The purity of the final compound is often confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Reaction temperature is too low: The activation energy for the reaction has not been overcome. | Gradually increase the reaction temperature in increments of 10-20°C. For similar syntheses, temperatures between 120°C and 160°C have proven effective.[2][3] |
| 2. Ineffective base: If a base is used, it may not be strong enough or may have degraded. | Use a non-nucleophilic base like triethylamine or DBU. Ensure the base is fresh and anhydrous. | |
| 3. Short reaction time: The reaction may not have proceeded to completion. | Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears or diminishes significantly. | |
| Presence of Multiple Impurities in the Final Product | 1. Reaction temperature is too high: High temperatures can promote side reactions, such as dehydration of the ethanol moiety to a vinyl group or over-alkylation.[6] | Reduce the reaction temperature. While higher temperatures increase the rate, they can compromise selectivity. Find an optimal balance. |
| 2. Incorrect stoichiometry: An incorrect ratio of reactants can lead to unreacted starting materials or the formation of side products. | Carefully control the molar ratio of 2-aminopyridine to 2-chloroethanol. A slight excess of one reactant may be beneficial, but large excesses should be avoided. | |
| 3. Inefficient purification: The chosen purification method may not be adequate to separate the product from byproducts with similar polarities. | Optimize the column chromatography conditions. Try different solvent systems (e.g., varying ratios of ethyl acetate/hexane) or consider alternative purification methods like recrystallization if the product is a solid. | |
| Reaction Stalls or Proceeds Very Slowly | 1. Poor mixing: In a heterogeneous reaction or a viscous neat reaction, inefficient stirring can limit reactant interaction. | Ensure vigorous and consistent stirring throughout the reaction. For viscous mixtures, consider adding an inert, high-boiling solvent like DMSO.[1] |
| 2. Presence of moisture: Water can interfere with the reaction, particularly if organometallic reagents or sensitive bases are involved. | Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols & Data
General Protocol for Batch Synthesis
This protocol is a representative method for the synthesis of this compound.
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminopyridine (1.0 equivalent) and 2-chloroethanol (1.1 equivalents).
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Solvent and Base Addition: If a solvent is used, add dry DMSO. Add triethylamine (1.2 equivalents) to the mixture to act as an acid scavenger.[1]
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Reaction Conditions: Heat the reaction mixture to a temperature between 120°C and 140°C.[2][3]
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Monitoring: Stir the reaction vigorously and monitor its progress by TLC. The reaction is typically run for several hours until completion.
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Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Quench the reaction by adding water and saturated sodium bicarbonate solution.[1]
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Extraction: Extract the aqueous solution with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).[1]
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Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
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Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure this compound.
Quantitative Data: Effect of Temperature on Yield
The following table summarizes the yield of a structurally similar product, 2-[methyl(pyridin-2-yl)amino]ethanol, synthesized under different batch process conditions without a solvent. This data illustrates the significant impact of temperature on reaction yield and can be used as a starting point for optimizing the synthesis of the target compound.
| Temperature (°C) | Reaction Time (min) | Product Yield (%) |
| 120 | 240 | ~10 |
| 120 | 720 | ~25 |
| 120 | 1440 | ~40 |
| 140 | 240 | ~25 |
| 140 | 720 | ~50 |
| 140 | 1440 | ~65 |
(Data adapted from studies on a similar N-methylated compound, which shows a clear trend of increased yield with higher temperature and longer reaction time)[2][3].
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting low product yield in the synthesis reaction.
References
- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. US2848456A - Dehydration of 2-pyridine ethanol to 2-vinyl pyridine - Google Patents [patents.google.com]
"2-(Pyridin-2-ylamino)ethanol" degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and prevention of "2-(Pyridin-2-ylamino)ethanol".
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on data from structurally similar aminopyridine and ethanolamine derivatives, the primary factors contributing to the degradation of this compound are exposure to light, strong oxidizing agents, and extreme pH conditions (both acidic and basic).[1][2] Atmospheric oxygen can also lead to oxidative degradation over time.[1]
Q2: What are the visual signs of degradation for solid this compound?
A2: Visual indicators of degradation for solid this compound include a change in color, typically from white or off-white to yellow or brown, and a change in the physical form, such as clumping of the powder.[1] An unusual odor may also develop. If any of these changes are observed, the compound's purity may be compromised.[1]
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure stability, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1] For long-term storage, maintaining the compound under an inert atmosphere, such as argon or nitrogen, is recommended to prevent oxidation.[1]
Q4: In which solvents is this compound most stable for preparing stock solutions?
A4: While specific stability data in various solvents is limited, polar aprotic solvents like DMSO are generally a good starting point for stock solutions. It is crucial to prepare fresh solutions for sensitive experiments and to store stock solutions in small, single-use aliquots at low temperatures (e.g., -20°C) to minimize freeze-thaw cycles. Always perform a small-scale solubility and stability test before preparing large batches.
Q5: How can I confirm if my sample of this compound has degraded?
A5: The most reliable method to confirm degradation is by using a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC).[3] The appearance of new peaks or a decrease in the area of the main peak in the chromatogram suggests the presence of degradation products.[3] Mass spectrometry (MS) can be coupled with HPLC to identify the structures of these degradants.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
| Issue | Possible Causes | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS analysis. | 1. Degradation of the compound due to improper storage or handling.[3] 2. Contamination of the sample or solvent. 3. Reaction with components of the mobile phase. | 1. Verify the storage conditions and age of the compound.[3] 2. Prepare a fresh solution using a new batch of the compound and high-purity solvent. 3. If degradation is suspected, perform a forced degradation study (see Experimental Protocols) to confirm if the unexpected peaks correspond to known degradants.[3] |
| Decreased purity of the compound over time. | 1. The compound is degrading under the current storage conditions.[1] | 1. Re-evaluate your storage protocol. Ensure the container is tightly sealed and protected from light.[1] 2. Consider storing the compound at a lower temperature and under an inert atmosphere.[1] 3. For solutions, assess the stability in the specific solvent and prepare fresh solutions for each experiment.[1] |
| Color change of the solid compound (e.g., yellowing). | 1. Oxidation from exposure to air.[1] 2. Degradation from exposure to light.[1] | 1. For critical applications, it is safest to use a fresh, uncolored batch of the compound. 2. If the purity can be re-verified by an analytical method, it may be usable for non-critical experiments. 3. Ensure new materials are stored under an inert atmosphere and protected from light.[1] |
| Difficulty dissolving the compound. | 1. Use of an inappropriate solvent. 2. The compound has degraded into less soluble byproducts.[1] 3. The solution is saturated. | 1. Test solubility in a range of polar solvents (e.g., water, ethanol, DMSO). 2. Gentle warming or sonication may aid dissolution.[1] 3. If the compound was previously soluble in a solvent and now is not, this is a strong indicator of degradation.[1] |
| Precipitate forms in a stock solution over time. | 1. The solution is supersaturated and has crystallized. 2. Degradation of the compound into an insoluble product.[1] | 1. Try gently warming the solution to see if the precipitate redissolves.[1] 2. If the precipitate does not redissolve or if degradation is suspected, prepare a fresh solution. 3. Consider storing stock solutions at room temperature (if stable) or in smaller aliquots at low temperatures to avoid repeated freeze-thaw cycles.[1] |
Potential Degradation Pathways
The degradation of this compound can be hypothesized based on the known reactivity of aminopyridines and ethanolamines. The primary pathways are likely to be oxidation, photodegradation, and hydrolysis under extreme pH.
References
Technical Support Center: Synthesis of 2-(Pyridin-2-ylamino)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of "2-(Pyridin-2-ylamino)ethanol" reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically synthesized through the N-alkylation of 2-aminopyridine with a 2-haloethanol (e.g., 2-chloroethanol) or ethylene oxide.
Low or No Product Yield
Q1: I am getting a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in the synthesis of this compound can stem from several factors. Here’s a systematic approach to troubleshooting:
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Incomplete Reaction: The reaction may not have gone to completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reaction duration. Increasing the reaction temperature can also enhance the reaction rate, but be cautious as it may also promote side reactions.[1][2]
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Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition.
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Solution: The optimal temperature can vary depending on the solvent and base used. For the N-alkylation of aminopyridines, temperatures can range from room temperature to reflux.[3] It is recommended to start with a moderate temperature (e.g., 60-80 °C) and optimize from there. A study on a similar reaction, the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, showed that increasing the temperature from 120 °C to 140 °C in a batch process increased the yield.[4]
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Inappropriate Base: The choice and amount of base are critical for the deprotonation of 2-aminopyridine, which is necessary for it to act as a nucleophile.
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Solution: Common bases for this type of reaction include potassium carbonate (K₂CO₃) and sodium hydride (NaH).[3] The base should be strong enough to deprotonate the amino group of 2-aminopyridine but not so strong as to cause unwanted side reactions. The pKa of the conjugate acid of the base should be higher than the pKa of 2-aminopyridine. The amount of base is also crucial; typically, 1.1 to 2.0 equivalents are used.[3]
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Poor Quality of Reagents or Solvents: Impurities in starting materials or wet solvents can interfere with the reaction.
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Solution: Ensure that 2-aminopyridine and 2-chloroethanol are of high purity. Use anhydrous solvents, especially when using moisture-sensitive bases like NaH.[3]
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Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
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Solution: A common side reaction is the dialkylation of the amino group, leading to the formation of a tertiary amine.[5] To minimize this, use a stoichiometric amount or a slight excess of 2-aminopyridine relative to 2-chloroethanol. Another potential side reaction is the reaction at the pyridine ring nitrogen. The choice of a suitable base can help favor N-alkylation at the amino group.[6]
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Presence of Impurities and Purification Challenges
Q2: My final product contains significant impurities, and I am facing difficulties in purification. What are the common impurities and how can I purify the product effectively?
A2: The primary impurities in the synthesis of this compound are typically unreacted starting materials and side products.
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Common Impurities:
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Unreacted 2-aminopyridine.
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Unreacted 2-chloroethanol.
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Bis(2-hydroxyethyl)aminopyridine (from dialkylation).
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Products from reaction at the pyridine nitrogen.
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Purification Strategies:
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Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from impurities.[7] A gradient elution system with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) can be used.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.[7] Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble.
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Acid-Base Extraction: Since the product is an amine, it can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by liquid-liquid extraction. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
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Frequently Asked Questions (FAQs)
Q3: What is the typical reaction mechanism for the synthesis of this compound?
A3: The reaction is a nucleophilic substitution (SN2) reaction. The amino group of 2-aminopyridine acts as a nucleophile and attacks the electrophilic carbon atom of 2-chloroethanol, displacing the chloride ion. The reaction is typically carried out in the presence of a base to deprotonate the amino group, increasing its nucleophilicity.[5]
Q4: Which solvent is most suitable for this reaction?
A4: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are often used for N-alkylation reactions as they can dissolve the reactants and are less likely to interfere with the reaction.[3][8] In some cases, alcohols like ethanol can also be used.[9] The optimal solvent should be determined experimentally.
Q5: How does the choice of the alkylating agent affect the reaction?
A5: While 2-chloroethanol is commonly used, other 2-haloethanols (like 2-bromoethanol) or ethylene oxide can also be employed. 2-Bromoethanol is more reactive than 2-chloroethanol, which may lead to a faster reaction but potentially more side products. Ethylene oxide is a highly reactive gas and requires specialized handling but can be an efficient reagent for introducing the hydroxyethyl group.
Q6: Can I use a catalyst to improve the reaction yield?
A6: While this specific reaction is often carried out without a catalyst, related N-alkylation reactions can be catalyzed. For instance, some N-alkylation reactions of aminopyridines with alcohols utilize transition metal catalysts.[6] However, for the reaction with 2-chloroethanol, the focus is typically on optimizing the base, solvent, and temperature.
Data Presentation
Table 1: Effect of Temperature on the Yield of 2-[methyl(pyridin-2-yl)amino]ethanol in a Batch Process (Solvent-free). [4]
| Temperature (°C) | Reaction Time (min) | Yield (%) |
| 120 | 60 | ~15 |
| 120 | 240 | ~35 |
| 140 | 60 | ~25 |
| 140 | 240 | ~50 |
Note: This data is for a closely related compound and illustrates the general trend of temperature and time on yield.
Experimental Protocols
General Protocol for the N-alkylation of 2-Aminopyridine with 2-Chloroethanol:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (1.0 equivalent) and a suitable anhydrous solvent (e.g., DMF).
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Base Addition: Add a base, such as potassium carbonate (1.5-2.0 equivalents) or sodium hydride (1.1 equivalents, handle with care under an inert atmosphere), to the mixture.[3]
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Alkylating Agent Addition: Slowly add 2-chloroethanol (1.0-1.2 equivalents) to the reaction mixture.
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Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) and stir for several hours, monitoring the reaction progress by TLC.
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Workup: After the reaction is complete, cool the mixture to room temperature. If using K₂CO₃, filter off the solid. If using NaH, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide | 1185301-15-8 | Benchchem [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Solubility of "2-(Pyridin-2-ylamino)ethanol"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low solubility issues encountered during experiments with "2-(Pyridin-2-ylamino)ethanol".
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its chemical structure, containing a pyridine ring, an amino group, and a hydroxyl group, suggests it is a polar molecule. Therefore, it is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, and methanol.[1] Its solubility in aqueous solutions may be limited and can be significantly influenced by the pH of the solution. Structurally similar compounds, like 2-Amino-1-pyridin-2-yl-ethanol, are known to be soluble in water and organic solvents.[2]
Q2: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What is causing this?
A2: This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility. When a concentrated stock solution in a high-percentage organic solvent like DMSO is rapidly diluted into an aqueous buffer, the solvent polarity changes dramatically. This abrupt change can cause the compound's solubility to decrease sharply, leading to precipitation. To avoid this, it is recommended to add the stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations of the compound.
Q3: Can adjusting the pH of my aqueous solution improve the solubility of this compound?
A3: Yes, adjusting the pH can significantly impact the solubility of ionizable compounds.[3][4] this compound has a basic pyridine nitrogen and an amino group, which can be protonated at acidic pH. The resulting salt form is typically more water-soluble than the neutral molecule.[5] Therefore, attempting to dissolve the compound in a slightly acidic buffer (e.g., pH 4-6) may enhance its solubility. However, the compatibility of the pH with your experimental system must be considered.
Q4: Are there any alternative solvents I can use to prepare my stock solution?
A4: Besides DMSO, other water-miscible organic solvents can be used to prepare stock solutions. Ethanol, methanol, and DMF are common alternatives.[6] The choice of solvent will depend on the specific requirements of your experiment, including potential solvent toxicity to cells in culture. It is always advisable to perform a solvent toxicity test to determine the maximum tolerable concentration for your experimental system.
Troubleshooting Guide for Low Solubility
If you are experiencing low solubility with this compound, follow this step-by-step guide to identify a suitable solubilization strategy.
Initial Troubleshooting Steps
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Solvent Selection: Begin by testing the solubility in small volumes of different polar organic solvents.
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Temperature Adjustment: Gentle warming (e.g., to 37-50°C) can increase the rate of dissolution and the solubility of the compound.
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Sonication: Using an ultrasonic bath can help break down solid particles and enhance dissolution.
Advanced Solubilization Techniques
If initial steps are unsuccessful, consider the following advanced techniques:
| Technique | Description | Key Considerations |
| pH Adjustment | For ionizable compounds like this compound, modifying the pH of the aqueous solvent can significantly increase solubility by forming a more soluble salt. | The final pH must be compatible with the experimental assay. A pH titration is recommended to find the optimal solubility range. |
| Co-solvents | A mixture of a primary solvent (e.g., water) and a miscible organic co-solvent (e.g., ethanol, propylene glycol) can increase the solubility of hydrophobic compounds. | The concentration of the co-solvent should be minimized to avoid affecting the biological assay. |
| Surfactants | Low concentrations of non-ionic surfactants (e.g., Tween® 80, Polysorbate 20) can be added to the aqueous buffer to increase the solubility of poorly soluble compounds by forming micelles. | Ensure the surfactant is compatible with your assay and does not interfere with the results. |
| Solid Dispersions | This technique involves dispersing the compound in an inert carrier matrix at the solid state, which can enhance the dissolution rate. | This is an advanced technique typically used in formulation development. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the standard procedure for preparing a concentrated stock solution of a test compound in an organic solvent.
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Weighing: Accurately weigh a precise amount of this compound powder.
-
Solvent Addition: Add a calculated volume of a suitable organic solvent (e.g., DMSO, ethanol) to achieve the desired high concentration (e.g., 10-50 mM).
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Dissolution: Vortex the mixture vigorously for 1-2 minutes. If necessary, gently warm the solution in a water bath (37-50°C) or place it in a sonicator until the solid is completely dissolved.
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Visual Inspection: Visually inspect the solution to ensure no solid particles remain.
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Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light, to minimize freeze-thaw cycles.
Protocol 2: Serial Dilution into Aqueous Buffer
This protocol outlines the steps for diluting the concentrated stock solution into an aqueous buffer or cell culture medium for your experiment.
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Thawing: Thaw an aliquot of the concentrated stock solution at room temperature.
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Pre-warming: Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
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Initial Dilution: Perform an initial, intermediate dilution of the stock solution into the pre-warmed aqueous solution. It is crucial to add the stock solution dropwise while continuously vortexing or stirring the aqueous solution to facilitate rapid dispersion and prevent precipitation.
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Serial Dilutions: From this intermediate dilution, perform further serial dilutions to achieve the final desired concentrations for your experiment.
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Vehicle Control: Always include a vehicle control in your experiment, which contains the same final concentration of the solvent used to dissolve the compound.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for troubleshooting the solubility of a test compound for an in vitro kinase assay.
Caption: A logical workflow for preparing and troubleshooting the solubility of this compound for experimental use.
The following diagram illustrates a hypothetical signaling pathway that could be investigated using this compound as a potential inhibitor.
Caption: A diagram of a generic kinase signaling pathway illustrating a potential point of inhibition by this compound.
References
- 1. 2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide | 1185301-15-8 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. How does pH affect solubility? - askIITians [askiitians.com]
- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 5. 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride | 90345-24-7 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-(Pyridin-2-ylamino)ethanol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "2-(Pyridin-2-ylamino)ethanol" and its derivatives. Our aim is to help you navigate common challenges, understand potential side reactions, and optimize your synthetic protocols for higher yields and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound derivatives, providing potential causes and recommended solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Gradually increase the reaction temperature, but be cautious of potential side reactions at higher temperatures. |
| Poor quality of starting materials: Impurities in 2-aminopyridine or the ethanolamine reagent. | - Use purified starting materials. 2-aminopyridine can be purified by recrystallization or sublimation. | |
| Inappropriate solvent: The solvent may not be suitable for the reaction conditions. | - Ensure the solvent is dry and appropriate for the reaction. Polar aprotic solvents like DMF or DMSO are often used. | |
| Presence of Multiple Products (Poor Selectivity) | Over-alkylation: The desired product is further alkylated to form undesired byproducts. This is a common issue in the N-alkylation of 2-aminopyridine and may require multiple steps to avoid.[1] | - Use a protecting group strategy for the hydroxyl group of the ethanolamine reagent. - Control the stoichiometry of the reactants carefully. Using an excess of 2-aminopyridine may favor mono-alkylation. - Consider a milder alkylating agent or reaction conditions. |
| Alkylation at the pyridine ring nitrogen: The alkylating agent may react with the nitrogen atom of the pyridine ring, forming a pyridinium salt. | - The choice of base and solvent can influence the regioselectivity. Experiment with different bases (e.g., K₂CO₃, NaH) and solvents to optimize for N-alkylation of the amino group. | |
| Difficulty in Product Purification | Similar polarity of product and byproducts: Over-alkylated products may have similar polarities to the desired product, making separation by column chromatography challenging. | - Optimize the chromatographic conditions (e.g., solvent system, gradient) for better separation. - Consider derivatization of the product or impurities to alter their polarity before chromatography. - Recrystallization may be an effective purification method if a suitable solvent is found. |
| Product Degradation | Harsh reaction or work-up conditions: The product may be sensitive to high temperatures or acidic/basic conditions during work-up. | - Perform the reaction at the lowest effective temperature. - Use mild work-up procedures, such as quenching with a saturated solution of sodium bicarbonate and extracting with an appropriate organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most common side reactions are:
-
Over-alkylation: The primary amine product can react further with the alkylating agent to form a secondary amine, N,N-bis(2-hydroxyethyl)-2-aminopyridine.
-
Pyridine N-alkylation: The nitrogen atom of the pyridine ring can be alkylated, leading to the formation of a quaternary pyridinium salt, 1-(2-hydroxyethyl)-2-(2-hydroxyethylamino)pyridinium. This is a known challenge in the alkylation of pyridines.
Q2: How can I confirm the identity of my product and detect impurities?
A2: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying impurities. The chemical shifts and coupling constants of the protons on the pyridine ring and the ethanolamine moiety are characteristic.
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for identifying the molecular weights of the product and any byproducts, providing strong evidence for their identities. UHPLC-MS has been used for the characterization of a methylated derivative.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H and O-H stretches.
Q3: What is a typical experimental protocol for the synthesis of this compound?
A3: A general procedure involves the reaction of 2-aminopyridine with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Aminopyridine
-
2-Chloroethanol or 2-Bromoethanol
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of 2-aminopyridine in DMF, add the base (e.g., K₂CO₃) and stir the mixture at room temperature for a short period.
-
Slowly add the 2-haloethanol to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water or a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Q4: How can I minimize the formation of the dialkylated byproduct, N,N-bis(2-hydroxyethyl)-2-aminopyridine?
A4: To minimize dialkylation:
-
Control Stoichiometry: Use a molar excess of 2-aminopyridine relative to the 2-haloethanol. This will increase the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product.
-
Slow Addition: Add the 2-haloethanol slowly to the reaction mixture to maintain a low concentration of the alkylating agent.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation.
-
Protecting Groups: Consider protecting the hydroxyl group of 2-haloethanol, which can be deprotected after the reaction.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol (A Derivative) [3]
| Method | Temperature (°C) | Time (min) | Yield (%) |
| Batch | 120 | 1440 | ~60 |
| Batch | 140 | 1440 | ~75 |
| Continuous Flow | 120 | - | ~55 |
| Continuous Flow | 140 | - | ~70 |
| Continuous Flow | 160 | - | ~80 |
Note: The data above is for a methylated derivative and serves as a reference. Optimal conditions for the synthesis of this compound may vary.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound derivatives.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low product yield.
Potential Side Reaction Pathways
Caption: A diagram illustrating the main desired reaction and potential side reactions.
References
"2-(Pyridin-2-ylamino)ethanol" purification challenges and solutions
Welcome to the technical support center for the purification of 2-(Pyridin-2-ylamino)ethanol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as 2-aminopyridine and 2-chloroethanol (or ethylene oxide), byproducts from side reactions, and residual solvents. Structurally similar impurities can also be challenging to separate.
Q2: What are the recommended storage conditions for this compound?
A2: Based on structurally similar amino-pyridine and ethanolamine derivatives, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.[1] These compounds can be sensitive to oxidation by air and degradation by light.[1]
Q3: What are the visual signs of degradation for this compound?
A3: Degradation of this compound may be indicated by a color change from white or off-white to yellow or brown, clumping of the solid material, or the development of an odor.[1] If these signs are observed, the compound's purity should be re-evaluated.
Q4: Is this compound hygroscopic?
A4: While specific data for this compound is limited, related amino-pyridine and ethanolamine compounds are known to be hygroscopic, meaning they can absorb moisture from the air.[1] Therefore, it is best to handle the compound in a dry environment and store it in a desiccator.
Troubleshooting Purification Challenges
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent. | - Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. - Consider a mixed-solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.[2] - For related compounds, losses during recrystallization from ethanol have been observed to be higher than with isopropanol or a water-ethanol mixture.[3] |
| Persistent Impurities After Recrystallization | Impurities have similar solubility profiles to the product. | - If impurities are colored, add a small amount of activated charcoal to the hot solution before filtration. - For challenging separations of structurally similar impurities, column chromatography is recommended.[4] |
| Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | - Use a lower-boiling point solvent. - Ensure a slower cooling rate. - Add a seed crystal to induce crystallization. |
| Product Degradation During Purification | The compound is sensitive to heat, light, or air. | - When heating is necessary, use the lowest effective temperature and minimize the duration. - Protect the compound from light by using amber glassware or covering the apparatus with aluminum foil. - Perform purification steps under an inert atmosphere (e.g., nitrogen or argon). |
| Streaking on TLC Plate During Column Chromatography | The compound is too polar for the chosen mobile phase, or the sample is overloaded. | - Increase the polarity of the mobile phase. For similar compounds, a polar eluent such as a mixture of dichloromethane and methanol is effective.[4] - Ensure the crude sample is fully dissolved in a minimum amount of solvent before loading onto the column. |
Experimental Protocols
Recrystallization
Recrystallization is a primary technique for purifying solid compounds. The choice of solvent is critical for successful purification.
Protocol for Single-Solvent Recrystallization:
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, water, ethyl acetate, toluene) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol for Mixed-Solvent Recrystallization:
-
Solvent Pair Selection: Choose a pair of miscible solvents, one in which the compound is soluble (good solvent) and one in which it is insoluble (poor solvent). A common pair for similar compounds is ethanol-water.[2][3]
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, and Drying: Follow steps 5 and 6 from the single-solvent protocol.
Column Chromatography
For challenging separations where recrystallization is ineffective, column chromatography is a powerful purification method.
Protocol for Silica Gel Column Chromatography:
-
Stationary Phase and Eluent Selection: For polar compounds like this compound, silica gel is a suitable stationary phase. The mobile phase (eluent) should be selected based on TLC analysis. A common starting point for similar compounds is a mixture of a relatively non-polar solvent and a polar solvent, such as dichloromethane (DCM) and methanol (MeOH).[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, ensuring an evenly packed column without air bubbles.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial solvent mixture. The polarity of the eluent can be gradually increased (gradient elution) by increasing the proportion of the more polar solvent (e.g., methanol) to separate the compound from its impurities.[5]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Technical Support Center: Scaling Up the Synthesis of 2-(Pyridin-2-ylamino)ethanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-(Pyridin-2-ylamino)ethanol. The information is presented in a question-and-answer format to directly address potential challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up of the synthesis of this compound.
Q1: My reaction is showing a low yield after scaling up from the lab to a pilot plant. What are the likely causes?
A1: Low yields upon scale-up can stem from several factors. Here are some common causes and solutions:
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Ensure the reactor's agitation is sufficient for the increased volume and viscosity. Consider using baffles or different impeller designs to improve mixing.
-
-
Poor Temperature Control: The reaction between 2-chloropyridine and ethanolamine is exothermic. Insufficient heat removal on a larger scale can lead to temperature spikes, causing product decomposition or the formation of impurities.
-
Solution: Implement a robust cooling system for the reactor. Consider a semi-batch process where one reactant is added portion-wise to control the reaction rate and temperature.
-
-
Impurity in Starting Materials: Impurities in 2-chloropyridine or ethanolamine that were negligible on a small scale can have a significant impact on larger batches. A notable impurity in the production of 2-chloropyridine is 2,6-dichloropyridine.[1][2]
-
Solution: Ensure the purity of starting materials through appropriate analytical testing before use. If 2,6-dichloropyridine is present, it may react with ethanolamine to form an undesired bis-substituted by-product.
-
Q2: I am observing the formation of a significant amount of a dark-colored, viscous by-product. What is it and how can I prevent it?
A2: The formation of dark, tarry materials is often due to polymerization or decomposition reactions, which are more prevalent at elevated temperatures.
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Potential Cause: Uncontrolled reaction temperature is a primary suspect.
-
Solution: As mentioned, meticulous temperature control is crucial. Maintain the reaction temperature within the optimal range determined during process development.
-
-
Potential Cause: The presence of oxygen can sometimes lead to oxidative side reactions, resulting in colored impurities.
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Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
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Q3: The final product is difficult to purify, and I'm struggling to remove unreacted 2-chloropyridine. What purification strategies are effective at scale?
A3: Removing unreacted starting materials is a common challenge in purification.
-
Distillation: If the boiling points of this compound and 2-chloropyridine are sufficiently different, fractional distillation under reduced pressure can be an effective method for separation on a large scale.
-
Crystallization: Recrystallization is a powerful technique for purifying solid products.
-
Solution: A systematic solvent screening should be performed to identify a suitable solvent or solvent system that provides good solubility for the product at elevated temperatures and low solubility at room temperature or below, while keeping impurities dissolved.
-
-
Acid-Base Extraction: Leveraging the basicity of the pyridine and amino groups, an acid-base workup can be used to separate the product from non-basic impurities.
-
Solution: Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution to extract the product into the aqueous phase. The aqueous phase can then be basified to precipitate the purified product, which is then collected by filtration.
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: The most common and scalable synthesis involves the nucleophilic aromatic substitution of 2-chloropyridine with ethanolamine. This method is favored for its use of readily available starting materials.
Q2: What are the key safety precautions to consider when scaling up this synthesis?
A2: Working with pyridine and its derivatives on a large scale requires stringent safety protocols.
-
Ventilation: Pyridine has a strong, unpleasant odor and is toxic. All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained system.[3][4]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves (nitrile gloves are recommended), safety goggles, and a lab coat, must be worn at all times.[4]
-
Fire Safety: Pyridine is flammable.[4] Ensure that the reaction is carried out away from ignition sources and that appropriate fire extinguishing equipment is readily available.[5][6][7]
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Never pour pyridine derivatives down the drain.[4]
Q3: Are there any alternative, "greener" synthesis methods being explored?
A3: Research into more environmentally friendly synthetic methods is ongoing in the chemical industry. For similar reactions, the use of flow chemistry in microreactors has been shown to offer advantages in terms of safety, efficiency, and scalability.[8] This approach can provide better control over reaction parameters, potentially leading to higher yields and fewer by-products.
Experimental Protocols
While a specific, publicly available, detailed protocol for the large-scale synthesis of this compound is not readily found, the following is a representative experimental procedure based on the synthesis of the closely related compound, 2-[methyl(pyridin-2-yl)amino]ethanol, and general principles of scaling up nucleophilic aromatic substitution reactions.
Representative Large-Scale Synthesis of this compound
Materials:
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2-Chloropyridine
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Ethanolamine
-
Toluene (or another suitable high-boiling solvent)
-
Sodium hydroxide (for workup)
-
Hydrochloric acid (for workup)
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Anhydrous sodium sulfate (for drying)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet
-
Addition funnel
-
Heating/cooling circulator
-
Filtration apparatus
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Drying oven
Procedure:
-
Reactor Setup: The reactor is thoroughly cleaned, dried, and purged with nitrogen.
-
Charging Reactants: Charge the reactor with ethanolamine and toluene. Begin agitation.
-
Controlled Addition: Slowly add 2-chloropyridine to the reactor via the addition funnel over a period of 1-2 hours. Monitor the internal temperature and use the cooling circulator to maintain the temperature between 120-140°C.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., HPLC, GC) until the consumption of 2-chloropyridine is complete (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add water and stir.
-
Separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with a dilute hydrochloric acid solution to extract the product into the aqueous phase.
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Separate the aqueous layer and cool it in an ice bath.
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Slowly add a concentrated sodium hydroxide solution to the aqueous layer to precipitate the product.
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Filter the solid product and wash it with cold water.
-
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature.
Data Presentation
The following tables summarize quantitative data for the synthesis of the analogous compound, 2-[methyl(pyridin-2-yl)amino]ethanol, which can be used as a reference for process development of this compound.
Table 1: Batch Process Data for the Synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol [8][9]
| Parameter | Value |
| Reactants | 2-Chloropyridine, 2-methylaminoethanol |
| Solvent | None |
| Temperature | 120 °C |
| Reaction Time | 24 hours |
| Yield | ~70% |
| Temperature | 140 °C |
| Reaction Time | 24 hours |
| Yield | ~85% |
Table 2: Continuous Flow (Microreactor) Process Data for the Synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol [8]
| Parameter | Value |
| Reactants | 2-Chloropyridine, 2-methylaminoethanol |
| Solvent | None |
| Temperature | 160 °C |
| Residence Time | 20 minutes |
| Yield | >95% |
Visualizations
Experimental Workflow for Scaled-Up Synthesis
Caption: Experimental workflow for the scaled-up synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yield.
References
- 1. 2-Chloropyridine | 68412-40-8 | Benchchem [benchchem.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. carlroth.com [carlroth.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Impact of solvent choice on "2-(Pyridin-2-ylamino)ethanol" reaction yield
Technical Support Center: Synthesis of 2-(Pyridin-2-ylamino)ethanol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols concerning the synthesis of "this compound," with a specific focus on how solvent selection can significantly impact reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound?
The synthesis of this compound from a 2-halopyridine (e.g., 2-chloropyridine) and 2-aminoethanol proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the amino group of 2-aminoethanol acts as a nucleophile, attacking the carbon atom bonded to the halogen on the pyridine ring. This type of reaction is facilitated by the electron-withdrawing nature of the nitrogen atom in the pyridine ring.
Q2: How does the choice of solvent critically affect the yield of this SNAr reaction?
Solvents play a crucial role in SNAr reactions by stabilizing intermediates and solvating reactants.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are often effective for SNAr reactions. They can solvate the accompanying cation but do not strongly solvate the amine nucleophile, leaving it more reactive and available for attack.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen-bond with the amine nucleophile, which can sometimes reduce its nucleophilicity and slow the reaction rate. However, their high polarity can help dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).[1][2]
-
Non-Polar Solvents (e.g., Toluene, Hexane): These are generally poor choices as they often fail to dissolve the polar reactants and cannot stabilize the charged intermediates that form during the reaction.
Q3: What are the recommended starting solvents for optimizing the reaction?
For initial screening, it is advisable to test a range of solvents with varying properties:
-
Ethanol: It is a common solvent for similar reactions and has been shown to be effective in the synthesis of related compounds.[3]
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF): These are excellent polar aprotic solvents that often promote SNAr reactions.[4][5]
-
Acetonitrile: A polar aprotic solvent that can be a good alternative to DMSO or DMF.
-
Solvent-Free: Some studies on analogous compounds have shown success with solvent-free (neat) conditions, especially at elevated temperatures.[6][7]
Q4: Is it possible to perform this reaction without any solvent?
Yes, running the reaction "neat" (without a solvent) can be a viable strategy, particularly for the synthesis of the related compound 2-[methyl(pyridin-2-yl)amino]ethanol.[6][7] This approach requires heating the mixture of reactants to a temperature high enough to ensure they are molten and can mix effectively. This method simplifies workup and reduces solvent waste but can sometimes lead to thermal degradation if the temperature is not carefully controlled.[7]
Troubleshooting Guide
| Issue | Potential Cause Related to Solvent | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Poor Solubility of Reactants: The reactants (2-halopyridine, 2-aminoethanol, and any base) are not sufficiently dissolved to react. 2. Inappropriate Solvent Polarity: The chosen solvent may be hindering the reaction mechanism (e.g., a non-polar solvent). 3. Reaction Temperature Too Low: The solvent's boiling point may be too low to provide the necessary activation energy. | 1. Test Solubility: Before running the reaction, test the solubility of all reactants in your chosen solvent at room temperature and at the target reaction temperature. 2. Screen Solvents: Perform small-scale test reactions in different solvents like Ethanol, DMSO, DMF, and Acetonitrile. 3. Use a High-Boiling Point Solvent: If higher temperatures are required, consider using solvents like DMSO (B.P. 189 °C) or DMF (B.P. 153 °C). |
| Formation of Side Products | 1. Solvent Participation: Some solvents, particularly nucleophilic ones, might compete with 2-aminoethanol. 2. Thermal Degradation: In high-boiling point solvents or under neat conditions, excessive heat can cause reactants or the product to decompose.[7] | 1. Choose an Inert Solvent: Use a non-nucleophilic solvent (e.g., DMF, DMSO, Acetonitrile). 2. Optimize Temperature: Lower the reaction temperature or reduce the reaction time. Monitor the reaction closely using TLC or LC-MS to find the optimal point where starting material is consumed but degradation is minimal. |
| Difficult Product Isolation | 1. High-Boiling Point Solvent: Solvents like DMSO or DMF can be difficult to remove completely under reduced pressure. 2. Product Solubility: The product may be highly soluble in the reaction solvent, leading to losses during workup and extraction. | 1. Workup Procedure: For high-boiling point solvents, quench the reaction with water and perform a liquid-liquid extraction with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). Multiple extractions may be necessary. 2. Anti-Solvent Precipitation: If the product is a solid, consider adding an "anti-solvent" (a solvent in which the product is insoluble) to precipitate it from the reaction mixture. |
Data Presentation: Impact of Reaction Conditions on Yield
Direct comparative studies on the impact of various solvents on the yield of "this compound" are not extensively documented. However, data from the synthesis of the closely related analog, 2-[methyl(pyridin-2-yl)amino]ethanol , provides valuable insight into effective conditions.
| Solvent | Reactants | Temperature (°C) | Time | Yield (%) | Notes |
| None (Neat) | 2-chloropyridine, N-methylaminoethanol | 140 | 10 h | 42.9 | Batch process. Higher temperatures led to product degradation.[7] |
| Ethanol | 2-chloropyridine, N-methylaminoethanol, Pyrrolidine | 140 | 20 min | 100 | Continuous-flow microreactor process.[3] |
This table presents data for the synthesis of an N-methylated analog and should be used as a guide for starting point optimization.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol describes a general method for the reaction between 2-chloropyridine and 2-aminoethanol. Researchers should perform their own optimization of solvent, temperature, and reaction time.
Materials:
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2-Chloropyridine
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2-Aminoethanol
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Anhydrous Potassium Carbonate (or another suitable base)
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Selected Solvent (e.g., Ethanol, DMSO, or DMF)
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Round-bottom flask with reflux condenser
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Magnetic stirrer and heating mantle
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Standard workup and purification equipment
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyridine (1.0 eq).
-
Reagent Addition: Add the selected solvent (e.g., 5-10 mL per gram of 2-chloropyridine). Begin stirring.
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Add 2-aminoethanol (1.2 - 1.5 eq) to the flask.
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Add a suitable base, such as anhydrous potassium carbonate (2.0 eq), to act as an HCl scavenger.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux for ethanol, or 100-140 °C for DMSO/DMF) and maintain for 4-24 hours.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2-chloropyridine is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off any inorganic solids (e.g., potassium carbonate).
-
Remove the solvent under reduced pressure.
-
If using a high-boiling solvent like DMSO, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain pure this compound.
Visualization: Workflow for Solvent Selection and Optimization
The following diagram illustrates a logical workflow for selecting and optimizing a solvent to maximize the yield of the this compound synthesis.
Caption: Workflow for solvent selection and optimization.
References
Technical Support Center: Production of 2-(Pyridin-2-ylamino)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-(Pyridin-2-ylamino)ethanol.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on impurity formation, low yields, and purification challenges.
Issue 1: Presence of Unreacted 2-Aminopyridine in the Final Product
Question: After purification, I still observe a significant amount of unreacted 2-aminopyridine in my product according to TLC and NMR analysis. What are the possible causes and solutions?
Answer:
The presence of unreacted 2-aminopyridine is a common issue and can be attributed to several factors. The primary synthesis route involves the nucleophilic substitution of a haloethanol (commonly 2-chloroethanol) by 2-aminopyridine. Incomplete reaction is the most direct cause.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the spot corresponding to 2-aminopyridine persists, consider extending the reaction time or gradually increasing the temperature. A study on a similar N-alkylation of a pyridine derivative showed that increasing the temperature from 120°C to 140°C significantly increased the reaction rate.[1][2] |
| Inadequate Molar Ratio of Reactants | An insufficient amount of the alkylating agent (2-chloroethanol) will leave unreacted 2-aminopyridine. While a 1:1 molar ratio is stoichiometric, using a slight excess of 2-chloroethanol (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided to minimize the formation of over-alkylation byproducts. |
| Ineffective Base | The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. If the base is not strong enough or is not present in a sufficient amount, the reaction mixture will become acidic, protonating the 2-aminopyridine and reducing its nucleophilicity. Consider using a stronger base like potassium carbonate or sodium hydride. Ensure at least one equivalent of the base is used. |
| Poor Solvent Choice | The choice of solvent can significantly impact the reaction rate and solubility of reactants. Polar aprotic solvents like DMF or DMSO are generally effective for this type of reaction as they can solvate the cation of the base and increase the nucleophilicity of the amine. |
Experimental Protocol: Monitoring the Reaction by TLC
-
Prepare the TLC Plate: Use a silica gel 60 F254 plate.
-
Spotting: Apply a small spot of the reaction mixture, a spot of the 2-aminopyridine starting material, and a co-spot (both reaction mixture and starting material) on the baseline of the TLC plate.
-
Eluent System: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) is a suitable mobile phase.
-
Development: Place the TLC plate in a developing chamber containing the eluent.
-
Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under UV light (254 nm). The disappearance or significant reduction in the intensity of the 2-aminopyridine spot indicates the progress of the reaction.
dot
Caption: Troubleshooting workflow for unreacted 2-aminopyridine.
Issue 2: Formation of a High-Molecular-Weight Impurity
Question: I am observing a significant byproduct with a higher molecular weight than my desired product. What could this impurity be and how can I minimize its formation?
Answer:
A common high-molecular-weight impurity in this synthesis is the result of over-alkylation or dimerization. Two likely candidates are:
-
N,N'-bis(2-hydroxyethyl)-2-aminopyridine: This results from the reaction of the product, this compound, with another molecule of 2-chloroethanol.
-
1,4-di(pyridin-2-yl)piperazine: This can form through the dimerization of the product or a related intermediate. The synthesis of related N,N'-disubstituted piperazines has been reported in the literature.[3]
Minimizing the Formation of High-Molecular-Weight Impurities:
| Parameter | Recommendation to Minimize Impurities |
| Molar Ratio of Reactants | Avoid a large excess of 2-chloroethanol. A molar ratio of 2-aminopyridine to 2-chloroethanol of 1:1.1 is a good starting point. |
| Reaction Temperature | Higher temperatures can favor over-alkylation and other side reactions. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. A study on the synthesis of a similar compound showed that side reactions increased at higher temperatures.[4] |
| Order of Addition | Slowly adding the 2-chloroethanol to the mixture of 2-aminopyridine and base can help to maintain a low concentration of the alkylating agent, thus disfavoring the second alkylation step on the product. |
| Choice of Base | A very strong base might deprotonate the hydroxyl group of the product, making it more nucleophilic and prone to further reaction with 2-chloroethanol. A moderately strong base like potassium carbonate is often sufficient. |
Experimental Protocol: Purification by Column Chromatography
If significant amounts of higher molecular weight impurities are formed, purification by column chromatography is often necessary.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the slurry containing the crude product onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The less polar unreacted starting materials will elute first, followed by the desired product, and finally the more polar, higher-molecular-weight impurities.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
dot
Caption: Potential pathways for impurity formation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The optimal temperature can vary depending on the solvent and base used. Generally, a temperature range of 80-140°C is employed. It is recommended to start at a lower temperature (e.g., 80-100°C) and monitor the reaction by TLC. If the reaction is slow, the temperature can be gradually increased. A study on the synthesis of the methylated analog, 2-[methyl(pyridin-2-yl)amino]ethanol, showed that temperatures of 120°C and 140°C were effective in a batch process.[2]
Q2: Which solvent is best for this reaction?
A2: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally good choices for this N-alkylation reaction. They help to dissolve the reactants and facilitate the nucleophilic substitution. In some cases, the reaction can also be run neat (without solvent), particularly at higher temperatures.
Q3: How can I effectively remove the solvent and purify the product?
A3: If a high-boiling point solvent like DMF or DMSO is used, it can be removed by vacuum distillation. However, it is often easier to perform an aqueous workup. The reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography or recrystallization. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be a highly effective method for obtaining a pure product.[5]
Q4: Can I use 2-bromoethanol instead of 2-chloroethanol?
A4: Yes, 2-bromoethanol can be used as the alkylating agent. Alkyl bromides are generally more reactive than alkyl chlorides, which may allow for a lower reaction temperature or shorter reaction time. However, 2-bromoethanol is typically more expensive.
Q5: My final product is an oil, but it is supposed to be a solid. What should I do?
A5: this compound is reported to be a solid.[4] If you have obtained an oil, it is likely that your product is impure. The presence of residual solvent or other impurities can lower the melting point and prevent crystallization. Further purification by column chromatography or attempting to induce crystallization by scratching the side of the flask with a glass rod or adding a seed crystal may be helpful. Converting the product to its hydrochloride salt by treatment with HCl in a suitable solvent can also facilitate the formation of a crystalline solid.
References
Validation & Comparative
A Comparative Guide to 2-(Pyridin-2-ylamino)ethanol and Other Amino Alcohols in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of appropriate building blocks is paramount to achieving desired efficacy, purity, and yield. Amino alcohols are a critical class of bifunctional compounds widely employed as intermediates, catalysts, and chiral auxiliaries. This guide provides an objective comparison of 2-(Pyridin-2-ylamino)ethanol with other commonly used amino alcohols, supported by experimental data to inform rational selection in drug development workflows.
At a Glance: Key Amino Alcohols in Synthesis
The utility of an amino alcohol in drug synthesis is dictated by its structural features, reactivity, and stereochemistry. Below is a summary of the characteristics of this compound and two common alternatives, ethanolamine and (S)-Prolinol.
| Amino Alcohol | Structure | Key Features | Common Applications |
| This compound | Aromatic pyridine ring enhances reactivity and provides a site for further functionalization. Acts as a bidentate ligand in organometallic catalysis. | Intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors and other therapeutic agents.[1] | |
| Ethanolamine | Simple, acyclic primary amino alcohol. Highly nucleophilic and water-soluble. | Synthesis of pharmaceuticals, surfactants, and as a basic catalyst.[2] | |
| (S)-Prolinol | Chiral, cyclic secondary amine with a primary alcohol, derived from the amino acid proline. | Chiral auxiliary and catalyst in asymmetric synthesis, particularly aldol and Michael reactions. |
Performance in Nucleophilic Substitution Reactions: A Comparative Look
The synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, a key intermediate for the antidiabetic drug Rosiglitazone, involves the nucleophilic substitution of 2-chloropyridine with N-methylethanolamine.[3][4] We can compare the reaction conditions and yield of this transformation with a typical nucleophilic substitution using ethanolamine.
Table 1: Performance in Nucleophilic Aromatic Substitution
| Parameter | 2-[methyl(pyridin-2-yl)amino]ethanol Synthesis (for Rosiglitazone) | Typical Ethanolamine N-Arylation |
| Reactants | 2-chloropyridine, N-methylethanolamine | Aryl halide (e.g., iodobenzene), Ethanolamine |
| Catalyst/Base | None (neat reaction) or Base (e.g., KOH) | Copper catalyst (e.g., CuI), Base (e.g., Cs2CO3) |
| Solvent | None or DMF | DMSO, Isopropanol |
| Temperature | 120-160°C (batch), up to 220°C (flow) | Room temperature to 90°C |
| Reaction Time | Several hours (batch), ~24 min (flow) | 16-24 hours |
| Yield | up to 61.8% (flow) | up to 98% |
| Reference | [3][5] | [6][7] |
Analysis:
2-[methyl(pyridin-2-yl)amino]ethanol can be synthesized in good yield, particularly using flow chemistry which allows for higher temperatures and shorter reaction times.[3][5] The pyridine nitrogen likely plays a role in the reaction mechanism. Standard N-arylation of ethanolamine often requires a copper catalyst to achieve high yields at lower temperatures.[6][7] The choice between these amino alcohols would depend on the specific substrate, desired reaction conditions (e.g., catalyst tolerance), and the need for the pyridine moiety in the final drug structure.
Performance in Asymmetric Catalysis
Chiral amino alcohols are invaluable as ligands and catalysts in asymmetric synthesis. (S)-Prolinol and its derivatives are well-established organocatalysts for reactions like the asymmetric aldol reaction.[8] While this compound itself is not a widely reported catalyst, its derivatives have been explored as chiral ligands for metal-catalyzed reactions.
Table 2: Performance in Asymmetric Aldol Reaction
| Parameter | (S)-Prolinol Catalyzed |
| Reactants | Ketone, Aldehyde |
| Catalyst Loading | 10-30 mol% |
| Solvent | DMSO, Chloroform, or neat |
| Temperature | Room Temperature |
| Reaction Time | 4-96 hours |
| Yield | 22-99% |
| Enantiomeric Excess (ee) | up to 96% |
| Reference | [8] |
Analysis:
(S)-Prolinol is a highly effective catalyst for the asymmetric aldol reaction, providing high yields and excellent enantioselectivity under mild conditions.[8] The rigid pyrrolidine ring and the chiral center are crucial for stereocontrol. While not a direct comparison, the potential for this compound and its derivatives lies more in their application as chiral ligands in metal-catalyzed asymmetric transformations, an area of active research.
Experimental Protocols
Synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol (Rosiglitazone Intermediate)
Methodology: A mixture of 2-chloropyridine and a slight excess of N-methylethanolamine is heated. In a batch process, this can be done without a solvent at temperatures ranging from 120°C to 140°C for several hours.[3] In a continuous flow setup, a solution of 2-chloropyridine in N-methylethanolamine is passed through a heated stainless-steel tubing reactor at temperatures up to 220°C with a residence time of approximately 24 minutes.[5] The resulting product is then quenched with water and extracted. Purification is typically achieved by silica gel column chromatography.[5]
General Protocol for Copper-Catalyzed N-Arylation of Ethanolamine
Methodology: To a reaction vessel is added an aryl iodide (1.0 mmol), ethanolamine (1.1 mmol), a copper(I) iodide catalyst (5 mol%), a suitable ligand (e.g., a β-diketone, 10 mol%), and a base such as cesium carbonate (2.0 mmol).[7] The vessel is flushed with an inert gas (e.g., argon), and an anhydrous solvent such as DMSO (2 mL) is added. The reaction mixture is stirred at room temperature for 16-24 hours.[7] After completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.
General Protocol for (S)-Prolinol-Catalyzed Asymmetric Aldol Reaction
Methodology: In a reaction vial, the ketone (donor, often used as solvent or in excess) is mixed with the aldehyde (acceptor, 1.0 mmol) and (S)-prolinol (catalyst, 10-30 mol%).[8] The reaction is stirred at room temperature for the specified time (4-96 hours). The progress of the reaction can be monitored by TLC or NMR. Upon completion, the reaction mixture is typically purified directly by flash column chromatography to isolate the aldol product. The yield, diastereomeric ratio, and enantiomeric excess are determined by NMR and chiral HPLC analysis.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway relevant to a drug synthesized using a pyridin-2-yl-amino moiety and a general experimental workflow.
Caption: PPARγ signaling pathway activated by Rosiglitazone.
Caption: Experimental workflow for amino alcohol substitution.
Conclusion
This compound presents a valuable, functionalized alternative to simpler amino alcohols like ethanolamine. Its pyridine moiety offers unique electronic properties and a handle for further molecular elaboration, which can be advantageous in the synthesis of complex drug molecules, particularly kinase inhibitors. While direct comparative data is sparse, analysis of analogous reactions suggests that while it may sometimes require more forcing conditions in the absence of a catalyst compared to catalyzed reactions with ethanolamine, its incorporation can be crucial for the biological activity of the target molecule. For asymmetric synthesis, while prolinol-based organocatalysts are highly developed, the pyridinyl amino alcohol scaffold holds potential for the development of novel chiral ligands for metal-catalyzed transformations. The ultimate choice of amino alcohol will be guided by the specific synthetic strategy, the desired final molecular architecture, and the required biological activity.
References
- 1. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates | Semantic Scholar [semanticscholar.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. What is the mechanism of Piroxicam? [synapse.patsnap.com]
- 4. Piroxicam - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative analysis of "2-(Pyridin-2-ylamino)ethanol" synthesis methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-(Pyridin-2-ylamino)ethanol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two distinct methods for its synthesis, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways.
Comparative Analysis of Synthesis Methods
The two primary methods for the synthesis of this compound explored in this guide are:
-
Nucleophilic Aromatic Substitution (SNAr) of 2-Halopyridines: This classic and widely utilized method involves the reaction of a 2-halopyridine, such as 2-chloropyridine, with ethanolamine. The halogen atom on the pyridine ring is displaced by the amino group of ethanolamine.
-
Ring-Opening of a Dihydrothiazolopyridinium Salt: This alternative approach utilizes a cyclic dihydrothiazolopyridinium salt as a precursor. The reaction with an amine, in this case, ethanolamine, leads to the opening of the thiazolo ring and the formation of the desired 2-aminopyridine derivative.
The following table summarizes the key quantitative data for each method, allowing for a direct comparison of their performance.
| Parameter | Method 1: Nucleophilic Aromatic Substitution | Method 2: Ring-Opening of Dihydrothiazolopyridinium Salt |
| Starting Materials | 2-Chloropyridine, Ethanolamine | 2,3-Dihydrothiazolo[3,2-a]pyridinium bromide, Ethanolamine |
| Reaction Temperature | 120-160°C | 50°C |
| Reaction Time | Not explicitly stated for the non-methylated analog, but likely several hours | 48 hours |
| Solvent | Typically without solvent or in a high-boiling solvent like DMSO | DMSO |
| Catalyst | Not required | Not required |
| Reported Yield | High yields are generally expected for similar reactions. For the methylated analog, yields up to 92% have been reported in batch synthesis.[1] | Good yields are reported for analogous reactions with other amines. |
| Purity | Generally high after purification | High after chromatographic purification |
Experimental Protocols
Method 1: Nucleophilic Aromatic Substitution of 2-Chloropyridine with Ethanolamine
This protocol is based on the well-established reaction of 2-halopyridines with amines.
Materials:
-
2-Chloropyridine
-
Ethanolamine
-
Dimethyl Sulfoxide (DMSO, optional)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloropyridine (1 equivalent) and ethanolamine (2-3 equivalents). The reaction can be run neat or with DMSO as a solvent.
-
Heat the reaction mixture to 120-160°C with vigorous stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Method 2: Ring-Opening of 2,3-Dihydrothiazolo[3,2-a]pyridinium bromide with Ethanolamine
This method provides a milder alternative to the high-temperature SNAr reaction.
Materials:
-
2,3-Dihydrothiazolo[3,2-a]pyridinium bromide
-
Ethanolamine
-
Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
0.5 M aqueous NaOH
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a solution of 2,3-dihydrothiazolo[3,2-a]pyridinium bromide (1 equivalent) in DMSO (approx. 0.28 M solution) at room temperature, add ethanolamine (4 equivalents) in one portion.
-
Warm the reaction mixture to 50°C and stir for 48 hours.
-
After cooling to room temperature, dilute the reaction mixture with deionized water and 0.5 M aqueous NaOH.
-
Extract the aqueous solution with diethyl ether (5 times).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final product.
Visualization of Synthetic Pathways
The logical flow of the two synthetic methods is depicted in the following diagrams.
Caption: Synthetic pathway for Method 1.
Caption: Synthetic pathway for Method 2.
References
Validating the Structure of "2-(Pyridin-2-ylamino)ethanol" with Spectroscopy: A Comparative Guide
For Immediate Publication
Introduction
The precise structural elucidation of chemical compounds is a cornerstone of research and development in the pharmaceutical and chemical industries. "2-(Pyridin-2-ylamino)ethanol" is a molecule of interest due to its potential applications stemming from its constituent pyridine and ethanolamine moieties. Spectroscopic analysis provides a non-destructive and highly accurate method for verifying the molecular structure of such compounds. This guide offers a comparative analysis of the expected spectroscopic data for this compound against established values and data from analogous compounds, providing a framework for structural validation.
Spectroscopic Data Comparison
To validate the structure of this compound, we compare the expected spectroscopic signatures with experimental data. The following tables summarize the key data points for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The predicted and comparative data are presented below.
Table 1: ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Comparative Compound & Shift (ppm) |
| Pyridine H-6 | 8.0 - 8.2 | Doublet of doublets | 1H | 2-Aminopyridine: ~8.1 |
| Pyridine H-4 | 7.4 - 7.6 | Triplet of doublets | 1H | 2-Aminopyridine: ~7.5 |
| Pyridine H-5 | 6.6 - 6.8 | Triplet | 1H | 2-Aminopyridine: ~6.6 |
| Pyridine H-3 | 6.5 - 6.7 | Doublet | 1H | 2-Aminopyridine: ~6.5 |
| -CH₂-N (Ethanol) | 3.4 - 3.6 | Triplet | 2H | 2-(Ethylamino)ethanol: ~2.7 |
| -CH₂-O (Ethanol) | 3.7 - 3.9 | Triplet | 2H | 2-(Ethylamino)ethanol: ~3.6 |
| -NH- | 4.5 - 5.5 (broad) | Singlet | 1H | Varies with solvent and concentration |
| -OH | 2.0 - 4.0 (broad) | Singlet | 1H | Varies with solvent and concentration |
Note: Chemical shifts for NH and OH protons are highly dependent on solvent, concentration, and temperature, often appearing as broad signals.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the different carbon environments within the molecule.
Table 2: ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Comparative Compound & Shift (ppm) |
| Pyridine C-2 | 158 - 160 | Pyridine: ~150[1] |
| Pyridine C-6 | 147 - 149 | Pyridine: ~150[1] |
| Pyridine C-4 | 137 - 139 | Pyridine: ~136[1] |
| Pyridine C-3 | 108 - 110 | Pyridine: ~124[1] |
| Pyridine C-5 | 113 - 115 | Pyridine: ~124[1] |
| -CH₂-N (Ethanol) | 45 - 47 | 2-(Ethylamino)ethanol: ~51 |
| -CH₂-O (Ethanol) | 60 - 62 | 2-(Ethylamino)ethanol: ~61 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: FT-IR Data for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Comparative Compound & Wavenumber (cm⁻¹) |
| Alcohol | O-H Stretch (broad) | 3200 - 3550[2][3][4] | Ethanol: ~3300 (broad)[5] |
| Secondary Amine | N-H Stretch (medium) | 3310 - 3350[6] | Diethylamine: ~3288[6] |
| Aromatic C-H | C-H Stretch | 3000 - 3100[7] | Pyridine: 3037[8] |
| Aliphatic C-H | C-H Stretch | 2850 - 2960[7] | Ethanol: 2850-2950 |
| Pyridine Ring | C=C & C=N Stretch | 1450 - 1600[9] | Pyridine: 1585, 1500-1400[7] |
| Alcohol | C-O Stretch | 1050 - 1150[3] | Ethanol: ~1050 |
| Amine | C-N Stretch | 1250 - 1335[6] | Aromatic Amines: 1250-1335[6] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure.
Table 4: Mass Spectrometry Data for this compound
| Ion | Expected m/z | Fragmentation Pathway |
| [M]⁺ | 138 | Molecular Ion |
| [M-CH₂OH]⁺ | 107 | Alpha-cleavage at the alcohol group |
| [C₅H₅N₂]⁺ | 93 | Cleavage of the ethanolamine side chain |
| [C₅H₅N]⁺ | 79 | Pyridine cation radical |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse sequence.
-
Spectral Width : -2 to 12 ppm.
-
Number of Scans : 16-64, depending on sample concentration.
-
Relaxation Delay : 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled pulse sequence.
-
Spectral Width : 0 to 200 ppm.
-
Number of Scans : 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay : 2-5 seconds.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : FT-IR spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory or KBr pellet press.
-
Sample Preparation (UATR) : Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Sample Preparation (KBr Pellet) : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquisition :
-
Spectral Range : 4000 to 400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
A background spectrum of the empty accessory (or a pure KBr pellet) should be collected and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.
-
Sample Preparation (ESI) : Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote protonation. Infuse the solution directly into the ESI source.
-
Sample Preparation (EI) : Introduce a volatile sample directly or via a Gas Chromatography (GC) inlet.
-
Acquisition (ESI) :
-
Ionization Mode : Positive ion mode.
-
Mass Range : m/z 50-500.
-
Capillary Voltage : 3-4 kV.
-
-
Acquisition (EI) :
-
Electron Energy : 70 eV.
-
Mass Range : m/z 35-500.
-
Workflow for Spectroscopic Validation
The logical flow for validating a chemical structure using multiple spectroscopic techniques is essential for a comprehensive analysis.
References
- 1. testbook.com [testbook.com]
- 2. youtube.com [youtube.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. researchgate.net [researchgate.net]
Comparative Biological Activity of 2-(Pyridin-2-ylamino)ethanol and Its Analogs: A Guide for Researchers
This guide provides a comparative analysis of the biological activities of 2-(Pyridin-2-ylamino)ethanol and its structurally related analogs. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties supported by experimental data.
Comparative Analysis of Biological Activities
The pyridine ring, a core component of this compound, is a versatile scaffold in medicinal chemistry.[1][2][3][4] Its derivatives have shown a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5][6] This section compares the quantitative biological data of various analogs.
Anticancer Activity
Pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, such as kinase inhibition, cell cycle arrest, and induction of apoptosis.[1][2][7] Analogs of this compound, including those incorporating pyrimidine, hydroxamate, and thiosemicarbazone moieties, have been evaluated for their cytotoxic effects against a range of human cancer cell lines.
Table 1: Anticancer Activity of this compound Analogs
| Compound Class/Derivative | Cancer Cell Line | Potency (IC50/GI50) | Reference |
| Imidazo[1,2-a]pyridines | Breast (HCC1937) | 0.01 - 10.0 µM | [8] |
| Pyridine-based Hydroxamates (11d) | HDAC1 | 0.5 nM | [9] |
| Pyridine-based 2'-Aminoanilides (12d) | HDAC3 | 0.113 µM | [9] |
| Pyridine Thiazolidinones (56, 57) | Breast (MCF-7), Liver (HepG2) | More potent than doxorubicin | [2] |
| 2-Phenylacrylonitrile Derivative (1g2a) | Colon (HCT116), Liver (BEL-7402) | 5.9 nM, 7.8 nM | [10] |
| Pyridine & Pyridone Analogs (from chalcone) | Liver (HepG2) | ~1 µM range | [11] |
| Diphenyl Ether-based Pyridine (-OCH3 subst.) | Lung (A-549) | 10.57 ± 0.54 μM | [7] |
| Steroidal Pyridines | Prostate (PC-3) | 1.55 µM | [12] |
Anti-inflammatory Activity
Several pyridine derivatives have been investigated for their ability to mitigate inflammation. The carrageenan-induced paw edema model in rats is a standard in vivo assay for assessing acute anti-inflammatory effects.[13][14][15][16]
Table 2: Anti-inflammatory Activity of this compound Analogs
| Compound Class/Derivative | Assay | Activity/Potency | Reference |
| 3-Hydroxy Pyridine-4-one (Compound A) | Carrageenan-induced paw edema (rat) | 67% inhibition at 20 mg/kg | [5][17] |
| 3-Hydroxy Pyridine-4-one (Compound C) | Croton oil-induced ear edema (mouse) | 50% inhibition at 200 mg/kg | [5] |
| Pyridine Carbothioamide (Compound R6) | In vitro anti-inflammatory assay | IC50: 10.25 ± 0.0 µM | [18] |
| Pyridine Carbothioamide (Compound R4) | Complete Freund's Adjuvant model (in vivo) | Most potent among tested analogs | [18] |
Antimicrobial Activity
The antimicrobial potential of pyridine derivatives has been explored against a variety of bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key metric used to quantify this activity.
Table 3: Antimicrobial Activity of this compound Analogs
| Compound Class/Derivative | Microorganism | Potency (MIC in µM/ml or µg/mL) | Reference |
| Pyrimidin-2-amine Analog (2) | E. coli | 0.91 µM/ml | [19] |
| Pyrimidin-2-ol Analog (5) | B. subtilis | 0.96 µM/ml | [19] |
| Pyrimidin-2-thiol Analog (10) | P. aeruginosa | 0.77 µM/ml | [19] |
| Pyridine-based Organic Salt (66) | S. aureus / E. coli | 56 ± 0.5% / 55 ± 0.5% inhibition at 100 µg/mL | [20] |
| Pyridine Derivative (3b) | C. albicans | 25 µg/ml | [21] |
| 2-(Methyldithio)pyridine-3-carbonitrile (29) | Candida species | 0.25 - 2 µg/mL | [20] |
Enzyme Inhibition
A key mechanism of action for many pyridine-based compounds is the inhibition of specific enzymes. Notably, analogs of this compound have been identified as inhibitors of N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of endocannabinoids.[22]
Table 4: NAPE-PLD Inhibitory Activity
| Compound Class/Derivative | Assay | Potency | Reference |
| Pyridine-based NAPE-PLD Inhibitor (LEI-401) | Fluorescent Activity Assay (mouse NAPE-PLD) | Kᵢ = 0.18 µM | [22] |
| Various Pyrimidine Derivatives | NAPE-PLD Inhibition Assay | pIC50 up to 7.14 ± 0.04 for potent derivatives | [23] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of these compounds.
MTT Assay for Anticancer Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[24] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[24][25]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10⁶ cells/well and incubate for 24 hours to allow for attachment.[26]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).[26]
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[26]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT into formazan crystals.[24][25]
-
Solubilization: Remove the MTT solution and add 200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[25][27]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[24]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined from a dose-response curve.[26]
Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the acute anti-inflammatory activity of new chemical entities.[14][16]
Protocol:
-
Animal Preparation: Use rats weighing between 100-110 g. Withhold food and water during the experiment.[13]
-
Compound Administration: Administer the test compound (e.g., intraperitoneally) 30-60 minutes prior to carrageenan injection.[16][17] A vehicle control group and a positive control group (e.g., indomethacin) should be included.[5][13]
-
Induction of Edema: Inject 50-100 µL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[13][16][28] The uninjected left paw serves as a control.[13]
-
Measurement of Edema: Measure the paw volume or thickness at baseline (before injection) and at various time points after injection (e.g., 1, 2, 3, and 4 hours).[15]
-
Data Analysis: The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated group compared to the vehicle control group.
NAPE-PLD Activity Assay
This assay quantifies the activity of NAPE-PLD, an enzyme that produces bioactive N-acylethanolamines (NAEs).
Protocol:
-
Tissue Preparation: Homogenize tissue samples (e.g., brain) in an appropriate buffer.
-
Reaction Mixture: Incubate tissue homogenates (100 µg total protein) with a radiolabeled or fluorescent NAPE substrate (e.g., 100 µM N-[¹⁴C]-acyl PE) in a buffer (e.g., 50 mM Tris-HCl, pH 8.0) at 37°C.[29]
-
Reaction Termination: Stop the reaction by adding a mixture of chloroform/methanol (2:1 v/v).[29]
-
Product Separation: Separate the resulting NAE product from the unreacted substrate using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[22][30]
-
Quantification: Quantify the amount of product formed using scintillation counting (for radiolabeled substrates) or fluorescence detection.[30]
-
Inhibitor Assessment: To determine the potency of inhibitors, perform the assay in the presence of varying concentrations of the test compound to calculate Kᵢ or IC50 values.[22]
Mechanisms of Action and Signaling Pathways
The anticancer effects of pyridine derivatives are often multifaceted, involving the modulation of critical cellular signaling pathways.[2][3]
Inhibition of PI3K/Akt/mTOR Pathway
Many pyridine analogs, particularly imidazo[1,2-a]pyridines, exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[8][12][31] This pathway is crucial for cell proliferation, survival, and growth. Inhibition leads to decreased cell survival and can trigger apoptosis.[31]
Induction of Cell Cycle Arrest and Apoptosis
Several pyridine derivatives induce cell cycle arrest, typically at the G2/M phase, preventing cancer cells from dividing.[7][11] This is often mediated by the upregulation of tumor suppressor proteins like p53 and p21.[11] Following cell cycle arrest, these compounds can trigger apoptosis (programmed cell death), a key mechanism for eliminating cancerous cells. The workflow for identifying such compounds is outlined below.
Conclusion
The structural framework of this compound serves as a valuable starting point for the development of potent therapeutic agents. Its analogs exhibit a remarkable diversity of biological activities, with certain derivatives showing exceptional potency in anticancer, anti-inflammatory, and antimicrobial assays. Specifically, pyridine-based hydroxamates as HDAC inhibitors and certain 2-phenylacrylonitrile derivatives as tubulin inhibitors have demonstrated nanomolar efficacy against cancer cells. Furthermore, imidazo[1,2-a]pyridines show promise as inhibitors of the critical PI3K/Akt/mTOR signaling pathway. The provided data and experimental protocols offer a solid foundation for further research and development of this versatile class of compounds.
References
- 1. ijsat.org [ijsat.org]
- 2. chemijournal.com [chemijournal.com]
- 3. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 4. mdpi.com [mdpi.com]
- 5. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro anti-inflammatory, antipyretic and ulcerogenic activities of pyridone and chromenopyridone derivatives, physicochemical and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. irjet.net [irjet.net]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Pyridine-Based Hydroxamates and 2'-Aminoanilides as Histone Deacetylase Inhibitors: Biochemical Profile and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 14. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 15. inotiv.com [inotiv.com]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide | 1185301-15-8 | Benchchem [benchchem.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. benchchem.com [benchchem.com]
- 26. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]
- 27. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(Pyridin-2-ylamino)ethanol: Batch vs. Continuous Flow Processing
The synthesis of 2-(pyridin-2-ylamino)ethanol and its derivatives is of significant interest in the pharmaceutical industry, as these compounds serve as key intermediates in the production of various drugs. Traditionally, the synthesis has been carried out using batch processing. However, with the advent of microreactor technology, continuous flow synthesis is emerging as a safer, more efficient, and scalable alternative. This guide provides an objective comparison of batch and continuous flow methods for the synthesis of a closely related analogue, 2-[methyl(pyridin-2-yl)amino]ethanol, supported by experimental data.
Performance Comparison: Batch vs. Continuous Flow
A study on the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol highlights the distinct advantages of continuous flow processing over traditional batch methods.[1][2] The continuous flow process in a microreactor demonstrates significantly better performance in terms of reaction time and productivity.
One of the key findings is that a single microreactor chip operating at 160 °C can produce the equivalent of more than five batch reactors operating at 120 °C.[2] This illustrates the process intensification achievable with continuous flow technology. The enhanced heat and mass transfer in the microreactor allows for higher reaction temperatures to be safely employed, leading to a substantial increase in reaction rates.
| Parameter | Batch Process | Continuous Flow Process (Microreactor) |
| Temperature | 120 °C - 140 °C | 120 °C - 160 °C |
| Reaction Time | Several hours (e.g., maximum yield after 6 hours) | Minutes (residence time) |
| Productivity | Lower | Significantly Higher |
| Safety | Handling of highly exothermic reactions can be challenging. | Superior heat management allows for safer operation at higher temperatures.[3][4] |
| Scalability | Scaling up can be complex. | Simplified scale-up by numbering up microreactors. |
| Control | Less precise control over reaction parameters. | Rigorous control over temperature, pressure, and residence time.[4] |
Experimental Protocols
The synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol involves the reaction of 2-chloropyridine with 2-(methylamino)ethanol. The methodologies for both batch and continuous flow processes are outlined below.
Batch Synthesis
The batch synthesis was conducted in a sealed vessel without a solvent. The reactants, 2-chloropyridine and 2-(methylamino)ethanol, were mixed and heated to temperatures of 120 °C and 140 °C for 24 hours.[1] Samples were taken at various time intervals to monitor the reaction progress and determine the product yield. The product was characterized using UHPLC-MS.[1]
Continuous Flow Synthesis
The continuous flow setup consisted of a microreactor system.[1] The reactants were pumped into the microreactor where they mixed and reacted at controlled temperatures ranging from 120 °C to 160 °C.[2] The effect of residence time and temperature on the product yield was investigated. The small dimensions of the microreactor channels provide a high surface-area-to-volume ratio, leading to more efficient mixing and heat transfer compared to a traditional batch reactor.[4]
Visualizing the Workflows
To better illustrate the differences between the two synthesis methods, the following diagrams depict the experimental workflows.
References
Efficacy of 2-Aminopyridine Derivatives Against Diverse Bacterial Strains: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antibacterial efficacy of various 2-aminopyridine derivatives. The data presented is compiled from recent studies and focuses on the Minimum Inhibitory Concentration (MIC) as a key metric for antibacterial potency against a range of bacterial strains.
While specific data on "2-(Pyridin-2-ylamino)ethanol" derivatives is limited in the reviewed literature, this guide focuses on the broader class of 2-aminopyridine derivatives, offering valuable insights into their structure-activity relationships and potential as antibacterial agents. The following sections present quantitative data, experimental methodologies, and visual representations of experimental workflows to facilitate a comprehensive understanding of the topic.
Comparative Antibacterial Activity
The antibacterial efficacy of 2-aminopyridine derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible bacterial growth, is a standard measure of in vitro antibacterial activity.
A study on a series of newly synthesized 2-aminopyridine derivatives highlighted the potent activity of a specific compound, designated as 2c , particularly against Gram-positive bacteria. The MIC values for this compound against various strains are summarized in the table below.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Aminopyridine Derivative 2c Against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 0.039 ± 0.000[1] |
| Bacillus subtilis | 0.039 ± 0.000[1] |
| Bacillus cereus | 78 ± 0.000 |
| Enterococcus faecalis | 78 ± 0.000 |
| Micrococcus luteus | 78 ± 0.000 |
| Listeria monocytogenes | 156 ± 0.000[1] |
It is noteworthy that compound 2c demonstrated no significant activity against the tested Gram-negative bacteria and two yeast strains.[1] This selectivity suggests a mechanism of action that is more effective against the cellular structures of Gram-positive organisms.
Other studies on different series of pyridine derivatives have also reported varied antimicrobial activities against a spectrum of bacteria, including Bacillus subtilis, Bacillus thuringiensis, Escherichia coli, and Pseudomonas aeruginosa.[2][3] These findings underscore the potential of the pyridine scaffold in the development of new antibacterial agents.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antibacterial potential of new chemical entities. The following is a generalized protocol based on standard microdilution methods.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium.
1. Preparation of Test Compounds:
- Stock solutions of the 2-aminopyridine derivatives are prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
- Serial two-fold dilutions of the stock solutions are made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in the wells of a 96-well plate.
2. Preparation of Bacterial Inoculum:
- Bacterial strains are cultured on an appropriate agar medium for 18-24 hours.
- A few colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- This suspension is further diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
- Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
- Positive control wells (containing bacterial suspension without any test compound) and negative control wells (containing growth medium only) are included.
- The plates are incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- After incubation, the plates are visually inspected for bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in a typical broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Workflow for MIC determination by broth microdilution.
This guide provides a foundational understanding of the antibacterial efficacy of 2-aminopyridine derivatives. Further research is warranted to explore the potential of "this compound" and its analogues as novel antibacterial agents. The presented data and protocols can serve as a valuable resource for designing and interpreting future studies in this promising area of drug discovery.
References
Unveiling the Therapeutic Potential of Pyridine-Based Compounds: A Comparative Analysis of In Vitro and In Vivo Studies
A comprehensive examination of recently synthesized pyridine derivatives highlights their promising anti-cancer properties, transitioning from promising laboratory results to tangible effects in preclinical models. This guide provides a detailed comparison of the in vitro efficacy and in vivo therapeutic outcomes of these compounds, offering valuable insights for researchers and drug development professionals in the field of oncology.
The journey of a potential drug from a laboratory curiosity to a clinical candidate is paved with rigorous testing. This involves a foundational stage of in vitro studies, where a compound's biological activity is assessed against cancer cell lines, followed by the more complex in vivo evaluation in living organisms to understand its real-world therapeutic potential and safety profile. This guide delves into the scientific literature on novel pyridine-based compounds, structurally related to the "2-(Pyridin-2-ylamino)ethanol" scaffold, to draw a clear comparison between their performance in these two critical stages of drug discovery.
From the Benchtop: In Vitro Assessment of Anti-Cancer Activity
The initial screening of novel pyridine derivatives has revealed significant cytotoxic effects against various cancer cell lines. The primary method for quantifying this is the determination of the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
One notable study focused on a series of novel pyridine-based compounds, with a particularly active agent identified as compound 12 . This compound demonstrated potent cytotoxicity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.[1] Another research effort encapsulated novel pyridine derivatives (S1-S4) in lipid-polymer nanocapsules (LPNCs) to enhance their efficacy, showing superior cytotoxicity compared to the free compounds in both MCF-7 and lung cancer (A549) cell lines.[2][3]
Key In Vitro Findings:
| Compound/Formulation | Cell Line | IC50 (µM) | Reference |
| Compound 12 | MCF-7 | 0.5 | [1] |
| Compound 12 | HepG2 | 5.27 | [1] |
| Doxorubicin (Control) | MCF-7 | 2.14 | [1] |
| Doxorubicin (Control) | HepG2 | 2.48 | [1] |
| S1-loaded LPNCs | MCF-7 | Significantly lower than free S1 | [2] |
| S2-loaded LPNCs | MCF-7 | Significantly lower than free S2 | [2] |
| S3-loaded LPNCs | MCF-7 | Significantly lower than free S3 | [2] |
| S4-loaded LPNCs | MCF-7 | Significantly lower than free S4 | [2] |
| S1-loaded LPNCs | A549 | Significantly lower than free S1 | [2] |
| S2-loaded LPNCs | A549 | Significantly lower than free S2 | [2] |
| S3-loaded LPNCs | A549 | Significantly lower than free S3 | [2] |
| S4-loaded LPNCs | A549 | Significantly lower than free S4 | [2] |
Experimental Protocols: In Vitro Cytotoxicity Assay
The anti-proliferative activity of the synthesized pyridine derivatives was primarily evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (MCF-7, HepG2, or A549) were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.[2]
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds or control drugs (e.g., doxorubicin) and incubated for an additional 48 to 72 hours.[1][4]
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for another few hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution, which is proportional to the number of viable cells, was measured using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Mechanism of Action: Unraveling the "How"
Beyond simply killing cancer cells, understanding the mechanism of action is crucial. For compound 12 , further in vitro studies revealed that it acts as a potent inhibitor of PIM-1 kinase, an enzyme often overexpressed in various cancers.[1][4] The IC50 value for PIM-1 inhibition by compound 12 was found to be 14.3 nM, comparable to the known PIM-1 inhibitor, Staurosporine (IC50 = 16.7 nM).[1][4]
Furthermore, investigations into the cellular effects of compound 12 on MCF-7 cells showed that it induces apoptosis (programmed cell death) and arrests the cell cycle in the S-phase, preventing cancer cell replication.[1]
The Transition to In Vivo: Testing in a Real-World Setting
The promising in vitro results of these pyridine derivatives prompted their evaluation in animal models to assess their anti-tumor efficacy and safety in a living system.
In one study, the anti-tumor activity of compound 12 was investigated in mice bearing solid tumors. The results showed a significant tumor inhibition of 42.1% in the treated group compared to the control group, demonstrating its potential to slow down tumor growth in vivo.[1]
In a separate study, the S4-loaded LPNC formulation was tested in an Ehrlich ascites carcinoma (EAC) solid tumor-bearing mice model. The nanoformulation exhibited superior tumor growth inhibition compared to both the free S4 compound and the standard chemotherapy drug 5-fluorouracil.[2][3] This was also accompanied by a notable increase in the life span of the treated animals, and the formulation was well-tolerated with no signs of acute toxicity.[2][3]
Key In Vivo Findings:
| Compound/Formulation | Animal Model | Key Outcomes | Reference |
| Compound 12 | Solid Tumor-bearing Mice | 42.1% tumor inhibition | [1] |
| S4-loaded LPNCs | Ehrlich Ascites Carcinoma (EAC) Solid Tumor-bearing Mice | Superior tumor growth inhibition compared to free S4 and 5-fluorouracil; Increased animal life span; Well-tolerated | [2][3] |
Experimental Protocols: In Vivo Antitumor Activity Assay
The in vivo efficacy of the pyridine derivatives was evaluated in solid tumor-bearing mouse models.
-
Tumor Implantation: Cancer cells (e.g., Ehrlich ascites carcinoma cells) were injected subcutaneously into the mice to induce solid tumor formation.
-
Treatment Administration: Once the tumors reached a palpable size, the mice were randomly divided into treatment and control groups. The test compounds, formulations, or control substances (e.g., saline, 5-fluorouracil) were administered, often intraperitoneally.[3]
-
Tumor Growth Monitoring: Tumor size was measured regularly using calipers, and tumor volume was calculated.
-
Survival Analysis: The lifespan of the animals in each group was monitored and recorded.
-
Toxicity Assessment: The general health of the mice, including body weight changes and any signs of toxicity, was monitored throughout the experiment. Biochemical markers for liver and kidney function were also assessed at the end of the study.[2]
Conclusion: Bridging the Gap Between In Vitro and In Vivo Success
The presented data clearly demonstrates the successful translation of promising in vitro findings into significant in vivo anti-tumor activity for novel pyridine-based compounds. The potent cytotoxicity observed in cell culture, coupled with a well-defined mechanism of action involving PIM-1 kinase inhibition and apoptosis induction, laid a strong foundation for their preclinical evaluation. The subsequent in vivo studies confirmed their therapeutic potential, showcasing tumor growth inhibition and, in the case of nanoformulations, enhanced efficacy and safety. This comparative analysis underscores the critical importance of both in vitro and in vivo studies in the drug discovery pipeline and highlights the potential of pyridine-based scaffolds for the development of new anti-cancer agents. Further preclinical development of these promising compounds is warranted to explore their full therapeutic potential.
References
- 1. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benchmarking the Purity of Synthesized 2-(Pyridin-2-ylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the purity of newly synthesized "2-(Pyridin-2-ylamino)ethanol" against a commercial reference standard. The purity of chemical intermediates is a critical parameter in research and pharmaceutical development, directly impacting reaction yields, impurity profiles of final active pharmaceutical ingredients (APIs), and overall safety and efficacy.[1] This document outlines detailed experimental protocols and presents a comparative analysis using key analytical techniques.
The compound this compound (CAS No: 89943-04-4) is a pyridine-derived ethanolamine that serves as a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents.[2] Given its role, ensuring high purity is essential to avoid the propagation of impurities into the final product.
Experimental Workflow and Methodologies
A multi-faceted analytical approach is essential for the robust characterization and purity determination of synthesized compounds.[3] The workflow below outlines the recommended sequence of analysis for comparing a newly synthesized batch of this compound with a high-purity commercial standard.
Caption: Workflow for Purity Benchmarking.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a precise quantitative method for determining the purity of a sample by separating the main compound from potential impurities.[4]
Experimental Protocol:
-
Instrumentation: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare samples at a concentration of 1 mg/mL in a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of the synthesized compound and to identify the presence of proton-containing impurities.[3][5]
Experimental Protocol:
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Procedure: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the target compound.[3][6] Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.
Experimental Protocol:
-
Instrumentation: Mass spectrometer with an ESI source, often coupled with an LC system (LC-MS).
-
Ionization Mode: Positive (ESI+).
-
Analysis Mode: Full scan mode (e.g., m/z 50-500).
-
Sample Preparation: Dilute the sample solution from the HPLC preparation to approximately 10 µg/mL in the mobile phase.
Comparative Purity Analysis
The data obtained from the analytical techniques are compiled and compared to benchmark the purity of the synthesized sample against the commercial standard.
Table 1: HPLC Purity and Impurity Profile Comparison
This table summarizes the quantitative results from the HPLC analysis. Purity is determined by the area percentage of the main peak. Potential impurities are identified by their retention times relative to the main compound. Common impurities in similar syntheses can include unreacted starting materials (e.g., 2-aminopyridine) or by-products.
| Analyte | Sample Source | Retention Time (min) | Area % | Purity (%) |
| 2-aminopyridine (Impurity) | Synthesized | 3.1 | 0.45 | \multirow{3}{*}{98.95% } |
| Unknown Impurity | Synthesized | 4.5 | 0.60 | |
| This compound | Synthesized | 5.8 | 98.95 | |
| This compound | Commercial Standard | 5.8 | >99.5 | >99.5% |
Note: Data presented are hypothetical and for illustrative purposes.
Table 2: Spectroscopic and Physical Data Comparison
This table compares the structural and physical properties of the synthesized product with the expected values and the commercial standard. The molecular formula of this compound is C₇H₁₀N₂O, with a molecular weight of approximately 138.17 g/mol .[2]
| Parameter | Synthesized Sample | Commercial Standard | Expected Value/Characteristic |
| Appearance | Pale yellow solid | Off-white to pale yellow solid | Solid[2] |
| Molecular Weight (ESI-MS) | [M+H]⁺ = 139.0865 | [M+H]⁺ = 139.0866 | 139.0871 for C₇H₁₁N₂O⁺ |
| ¹H NMR (400 MHz, DMSO-d₆) | Conforms to structure | Conforms to structure | Peaks consistent with pyridine and ethanolamine protons |
| Melting Point | Matches reference data | Matches reference data | Consistent with literature values |
Conclusion
This guide provides a standardized approach for the purity assessment of synthesized this compound. The combination of HPLC for quantitative purity and impurity profiling, alongside NMR and MS for structural confirmation, offers a robust and reliable methodology.[3] By comparing the analytical data of a newly synthesized batch against a certified commercial standard, researchers can confidently ascertain the quality and suitability of their material for subsequent stages of research and development. Adherence to these protocols ensures consistency and accuracy in chemical synthesis and analysis.
References
Structure-Activity Relationship of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as CHK1 Inhibitors
A Comparative Guide to 2-(Pyridin-2-ylamino)ethanol Derivatives: Structure-Activity Relationship Studies for CHK1 Inhibition
This guide provides a comparative analysis of this compound derivatives, with a focus on their structure-activity relationships (SAR) as inhibitors of Checkpoint Kinase 1 (CHK1), a critical regulator of the DNA damage response (DDR) pathway. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
A novel series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles has been developed as potent and orally bioavailable CHK1 inhibitors.[1][2] The optimization of this series led to the identification of CCT244747, a highly selective CHK1 inhibitor.[2][3] The SAR studies revealed key structural features that influence the inhibitory potency and cellular activity of these compounds.
The core scaffold consists of a pyrazine-2-carbonitrile ring with a pyridin-2-ylamino group at the 5-position and an alkoxyamino side chain at the 3-position. Modifications on the pyridine ring and the alkoxyamino side chain have been explored to understand their impact on CHK1 inhibition.
Table 1: CHK1 Inhibition and Cellular Activity of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile Derivatives
| Compound ID | R Group on Pyridine Ring | Side Chain at 3-position | CHK1 IC50 (nM)[1] | Cellular Checkpoint Abrogation IC50 (µM)[1] |
| 8 | 5-CO2Me | -O-(CH2)2-NMe2 | 2.6 | 0.08 |
| 9 | 5-CO2Me | -O-CH(Me)-CH2-NMe2 | 2.1 | 0.04 |
| 10 | 5-CO2Me | -O-CH2-CH(Me)-NMe2 | 1.8 | 0.06 |
| 11 | 5-CO2Me | -O-(CH2)3-NMe2 | 2.5 | 0.11 |
| CCT244747 (26) | 4-OMe, 5-(1-methyl-1H-pyrazol-4-yl) | -O-CH(Me)-CH2-NMe2 | 8[4] | 0.029 - 0.17[5] |
Experimental Protocols
Detailed methodologies are essential for the validation and replication of scientific findings. The following are standard protocols for key experiments used in the evaluation of CHK1 inhibitors.
In Vitro CHK1 Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[6]
-
Reagent Preparation : Dilute the CHK1 enzyme, substrate (e.g., a specific peptide), ATP, and test compounds in the kinase buffer.
-
Plate Setup : In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control).
-
Enzyme Addition : Add 2 µl of the diluted CHK1 enzyme to each well.
-
Reaction Initiation : Add 2 µl of the substrate/ATP mixture to initiate the kinase reaction.
-
Incubation : Incubate the plate at 30°C for 60 minutes.
-
ADP Detection :
-
Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition : Measure the luminescence using a plate reader. The signal intensity is correlated with the amount of ADP produced and thus the CHK1 activity.
-
Data Analysis : Calculate the IC50 values by performing a non-linear regression analysis of the dose-response curves.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding : Plate cancer cells (e.g., HT29 human colon cancer cells) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.[7]
-
Drug Treatment : Treat the cells with a serial dilution of the CHK1 inhibitor (e.g., from 1 nM to 10 µM) for 72 hours.[7]
-
Viability Assessment : Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Solubilize the formazan crystals with DMSO.
-
Data Acquisition : Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis : Normalize the results to the untreated control cells and calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values using non-linear regression analysis.[1]
Western Blotting for Phospho-CHK1
Western blotting is used to detect the phosphorylation status of CHK1, a marker of its activation.
-
Cell Treatment and Lysis : Treat cells with the CHK1 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7][8]
-
Protein Quantification : Determine the protein concentration of each cell lysate using a BCA or Bradford assay.[7][8]
-
SDS-PAGE : Separate 20-40 µg of protein per sample on a polyacrylamide gel.[7]
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[7]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody against phospho-CHK1 (e.g., at Ser345) overnight at 4°C.[8]
-
Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
Signaling Pathway and Experimental Workflow
CHK1 Signaling Pathway in DNA Damage Response
In response to DNA damage, such as single-strand breaks, the ATR (Ataxia Telangiectasia and Rad3-related) protein kinase is activated.[7] Activated ATR then phosphorylates and activates CHK1.[9] CHK1, in turn, phosphorylates several downstream targets, most notably the Cdc25 family of phosphatases, leading to their degradation or sequestration in the cytoplasm.[7] This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, primarily at the G2/M phase, allowing time for DNA repair.[7][9] Inhibition of CHK1 abrogates this checkpoint, causing cells with damaged DNA to enter mitosis prematurely, which can lead to mitotic catastrophe and apoptosis.[7]
Caption: Simplified CHK1 signaling pathway in response to DNA damage and its inhibition.
Experimental Workflow for Evaluating CHK1 Inhibitors
The evaluation of potential CHK1 inhibitors typically follows a structured workflow, starting from in vitro enzyme assays to cellular assays and finally to in vivo studies.
Caption: General experimental workflow for the preclinical evaluation of CHK1 inhibitors.
References
- 1. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CCT244747 is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-(Pyridin-2-ylamino)ethanol: A Procedural Guide
The proper disposal of 2-(Pyridin-2-ylamino)ethanol is critical to ensure laboratory safety and environmental protection. This guide provides a step-by-step procedure for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with general safety protocols. All procedures must be conducted in compliance with local, regional, and national hazardous waste regulations.
Hazard Profile and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4)[1][2]. Therefore, appropriate personal protective equipment must be worn at all times when handling this chemical to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[1] |
| Body Protection | Laboratory coat. For larger spills, chemical-resistant clothing may be necessary. |
| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust or aerosols are generated. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
Step 1: Evacuate and Secure the Area
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the area.
-
Remove all sources of ignition[2].
Step 2: Don Appropriate PPE
-
Before attempting to clean the spill, ensure you are wearing the PPE outlined in Table 1.
Step 3: Contain and Clean the Spill
-
For liquid spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust[1].
-
Place the spilled material and absorbent into a suitable, labeled, and sealed container for disposal[2][3].
Step 4: Decontaminate the Area
-
Wash the spill area thoroughly with soap and water[1].
-
Dispose of all contaminated cleaning materials in the same hazardous waste container.
Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash[2].
Step 1: Waste Collection
-
Collect waste this compound and any contaminated materials in a clearly labeled, sealed, and compatible container.
Step 2: Consult Regulations and Professional Services
-
Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations[4].
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal[2].
Step 3: Documentation
-
Maintain accurate records of the amount of waste generated and its disposal date.
Table 2: Key Regulatory and Disposal Information
| Parameter | Information to Obtain from Local Regulations/EHS Department |
| Waste Classification | Determine the specific hazardous waste code. |
| Container and Labeling Requirements | Confirm the approved container types and labeling information. |
| Storage Limits | Identify the maximum allowable time for on-site waste storage. |
| Approved Disposal Facilities | Obtain a list of licensed hazardous waste disposal vendors. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(Pyridin-2-ylamino)ethanol
Essential Safety and Handling Guide for 2-(Pyridin-2-ylamino)ethanol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate potential hazards.
Hazard Identification and Classification
This compound is classified as harmful if swallowed.[1][2] It may cause irritation to the skin, eyes, and respiratory system.[1]
Quantitative Safety Data
While specific occupational exposure limits such as OSHA PEL, NIOSH REL, and ACGIH TLV are not available for this compound, the following table summarizes its key chemical and physical properties.[1]
| Property | Value |
| GHS Classification | Acute Toxicity, Oral (Category 4)[1][2] |
| Signal Word | Warning[1][2] |
| Hazard Statements | H302: Harmful if swallowed[1][2] |
| CAS Number | 89943-04-4[1][2] |
| Molecular Formula | C7H10N2O[2] |
| Molecular Weight | 138.17 g/mol [2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent personal contact with this compound.[1]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[2][3] | Protects against splashes and dust. |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2] | Prevents skin contact and potential irritation.[1] |
| Body Protection | Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area. If dust or fumes are generated, use a NIOSH-approved respirator.[3][4] | Prevents inhalation of potentially irritating dust or fumes.[1] |
Operational and Handling Protocol
Adherence to proper handling procedures is crucial for safety. This workflow outlines the key steps from preparation to disposal.
Caption: Workflow for handling this compound.
Step-by-Step Handling Procedure
-
Preparation :
-
Handling :
-
Storage :
Emergency and First Aid Procedures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] Wash clothing before reuse.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][2] |
Spill and Disposal Plan
Accidental Release Measures
-
Evacuate : Keep unprotected personnel away from the spill area.[1]
-
Ventilate : Ensure adequate ventilation.[1]
-
Contain : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or waterways.[1]
-
Clean-up : Absorb the spill with inert material (e.g., sand, earth) and place it into a suitable, labeled container for disposal.[1][5]
Disposal
-
Dispose of this material and its container as hazardous waste.[1]
-
Follow all local, state, and federal regulations for chemical waste disposal.[1]
-
Contaminated packaging should be disposed of in the same manner as the unused product.[5] Do not reuse empty containers.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
